L-Galactose-13C-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i6+1 |
InChI Key |
GZCGUPFRVQAUEE-CCEQULCMSA-N |
Isomeric SMILES |
C([C@@H]([13C@H]([C@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Galactose-1-13C: A Technical Guide to its Chemical Properties and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and experimental applications of L-Galactose-1-13C. As a stable isotope-labeled monosaccharide, it serves as a powerful tracer in metabolic research, nutritional studies, and pharmaceutical development.
Core Chemical Properties
L-Galactose-1-13C is the isotopically labeled form of L-Galactose, where the carbon atom at the C1 position is replaced with the 13C isotope. This substitution increases the molecular weight by approximately one unit compared to the unlabeled compound, enabling its detection and quantification by mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₅¹³CH₁₂O₆ | [1] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | White Solid (Assumed) | General knowledge |
| Parent Compound CAS | 15572-79-9 (L-Galactose) | [3][4] |
| Labeled Compound CAS | 70849-30-8 (D-Galactose-1-13C) | [5] |
| Canonical SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O | [1][2] |
Metabolic Pathways and Significance
Isotopically labeled carbohydrates are invaluable for tracing metabolic pathways.[] L-Galactose-1-13C can be used to investigate novel metabolic routes in various organisms and to study the complexities of glycan biosynthesis and carbohydrate utilization.[]
L-Galactose Metabolism in Bacteroides vulgatus
A novel metabolic pathway for L-galactose has been identified in the human gut bacterium Bacteroides vulgatus.[8][9] This pathway converts L-galactose into intermediates that can enter central metabolism. The process involves three key enzymatic steps.[8][9]
Context: D-Galactose Metabolism in Humans (Leloir Pathway)
For context, the primary pathway for galactose metabolism in humans is the Leloir pathway, which processes D-galactose.[10][11] This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis.[11][12] Understanding this canonical pathway is crucial for researchers studying galactose metabolism and related disorders.
Experimental Protocols & Workflows
The use of L-Galactose-1-13C in research requires robust protocols for its synthesis, purification, and analysis.
Synthesis Protocol: Chemo-enzymatic Method
A common strategy for synthesizing 13C-labeled monosaccharides at the C1 position is an adaptation of the Fischer-Sowden reaction, which involves the addition of labeled nitromethane to a shorter aldose.[13][14]
Objective: To synthesize L-Galactose-1-13C from L-arabinose.
Materials:
-
L-arabinose
-
Nitromethane-13C (13CH₃NO₂)
-
Sodium methoxide
-
Sulfuric acid
-
Dowex resin
-
Standard laboratory glassware and purification apparatus
Methodology:
-
Nitromethane Addition (Chain Extension): L-arabinose is reacted with 13C-labeled nitromethane in the presence of a base (e.g., sodium methoxide). This reaction forms a mixture of epimeric nitro-alcohols.
-
Nef Reaction: The resulting nitro-alcohol mixture is treated with a strong acid (e.g., sulfuric acid) to hydrolyze the nitro group into an aldehyde, yielding a mixture of L-Galactose-1-13C and its C2 epimer, L-talose-1-13C.[13]
-
Purification: The epimeric sugars are separated using column chromatography (e.g., with a Dowex resin) to isolate pure L-Galactose-1-13C.
-
Characterization: The final product's identity and isotopic enrichment are confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Analytical Protocol: LC-MS for Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing and quantifying isotopically labeled sugars in complex biological samples.[15]
Objective: To detect and quantify L-Galactose-1-13C in a biological matrix.
Methodology:
-
Sample Preparation:
-
For complex carbohydrates (glycans), perform acid hydrolysis (e.g., with trifluoroacetic acid) to release the constituent monosaccharides.[15]
-
Neutralize the sample and remove particulates by centrifugation or filtration.
-
Derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) may be performed to improve chromatographic separation and detection sensitivity, though it is optional for MS detection.[15]
-
-
Chromatographic Separation (HPLC):
-
Separate the monosaccharides using an appropriate HPLC column, such as an amide column, which is effective for polar compounds like sugars.[16]
-
Use an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water.
-
-
Mass Spectrometric Detection (MS):
-
Use a mass spectrometer (e.g., a single quadrupole or tandem MS) with an electrospray ionization (ESI) source.[15]
-
Monitor the specific mass-to-charge ratio (m/z) for L-Galactose-1-13C. The use of Single Ion Recording (SIR) enhances selectivity and sensitivity.[16]
-
Quantification is achieved by comparing the signal intensity to a calibration curve generated from standards of known concentrations.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-GALACTOSE | 15572-79-9 [chemicalbook.com]
- 4. L-Galactose | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Galactose-1-13C | C6H12O6 | CID 10899282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galactose - Wikipedia [en.wikipedia.org]
- 11. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]
- 14. Synthesis and characterization of D-Galactose-1-13C [inis.iaea.org]
- 15. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 16. waters.com [waters.com]
Synthesis of L-Galactose-¹³C-1: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the availability of isotopically labeled compounds is crucial for a wide range of studies, including metabolic pathway tracing, glycobiology research, and pharmaceutical development. This in-depth technical guide outlines a feasible synthetic pathway for L-Galactose-¹³C-1, a valuable tool for such investigations.
This guide provides a detailed, multi-step chemical synthesis strategy, beginning with the commercially available ¹³C-labeled precursor, D-Galactose-¹³C-1. The core of the synthesis involves a key stereochemical inversion at the C-5 position of the galactose backbone, effectively converting the D-enantiomer to the desired L-enantiomer. The described methodologies are based on established chemical transformations in carbohydrate chemistry.
Summary of Quantitative Data
The following table summarizes the expected yields and purity for the key steps in the synthesis of L-Galactose-¹³C-1, based on reported data for analogous non-labeled and labeled syntheses.
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) | Isotopic Enrichment (%) | Reference |
| 1. Synthesis of Starting Material | D-Galactose-¹³C-1 | Nitromethane-¹³C | 42.6 | 99.7 | 99.1 | [1] |
| 2. Oxidation | Galactaric acid-¹³C-1 | D-Galactose-¹³C-1 | ~90 | High | >99 | [1] |
| 3. Monolactonization & Reduction | L-Galactono-1,4-lactone-¹³C-1 | Galactaric acid-¹³C-1 | Moderate | Good | >99 | |
| 4. Final Reduction | L-Galactose-¹³C-1 | L-Galactono-1,4-lactone-¹³C-1 | High | >98 | >99 |
Experimental Protocols
This section details the experimental procedures for the key transformations in the synthesis of L-Galactose-¹³C-1.
Step 1: Synthesis of D-Galactose-¹³C-1 (Starting Material)
The starting material, D-Galactose-¹³C-1, can be synthesized from nitromethane-¹³C and D-lyxose via a nitroaldol condensation followed by a Nef reaction. A reported method for the synthesis of D-Galactose-¹³C-1 from nitromethane-¹³C achieves a yield of 42.6% with a chemical purity of 99.7% and an isotopic abundance of 99.1%[1].
Step 2: Oxidation of D-Galactose-¹³C-1 to Galactaric acid-¹³C-1
This step involves the oxidation of both the aldehyde and the primary alcohol groups of D-Galactose-¹³C-1 to carboxylic acids, yielding the symmetrical galactaric acid (mucic acid).
Materials:
-
D-Galactose-¹³C-1
-
Nitric acid (concentrated)
-
Distilled water
-
Ice bath
Procedure:
-
In a fume hood, dissolve D-Galactose-¹³C-1 in a minimal amount of water in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add concentrated nitric acid dropwise with constant stirring. The reaction is exothermic and will produce nitrogen oxides, so proper ventilation and caution are essential.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 60-70 °C) for several hours until the evolution of brown fumes ceases.
-
Cool the reaction mixture in an ice bath to induce crystallization of galactaric acid-¹³C-1.
-
Collect the crystalline product by vacuum filtration, wash it with a small amount of cold water, and then with ethanol.
-
Dry the product under vacuum to obtain pure galactaric acid-¹³C-1.
Step 3: Selective Reduction and Lactonization to L-Galactono-1,4-lactone-¹³C-1
This crucial step involves the selective reduction of one of the two carboxylic acid groups of the meso-galactaric acid-¹³C-1. This selective reduction, followed by spontaneous lactonization, breaks the symmetry of the molecule and establishes the L-configuration at C-5. This can be achieved via a bis-lactone intermediate or through enzymatic reduction. A chemical approach is detailed below.
Materials:
-
Galactaric acid-¹³C-1
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Anhydrous solvent (e.g., THF or dioxane)
-
Acid for workup (e.g., dilute HCl)
Procedure:
-
Suspend galactaric acid-¹³C-1 in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add the reducing agent (e.g., sodium borohydride) portion-wise with vigorous stirring. The reaction may be slow due to the low solubility of galactaric acid.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the carboxylic acid peak).
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of an acid (e.g., dilute HCl) at 0 °C.
-
The resulting L-galactonic acid-¹³C-1 will be in solution. The solution is then typically heated to promote the formation of the more stable L-galactono-1,4-lactone-¹³C-1.
-
The product can be purified by crystallization or column chromatography.
Step 4: Reduction of L-Galactono-1,4-lactone-¹³C-1 to L-Galactose-¹³C-1
The final step is the reduction of the lactone to the corresponding aldehyde, yielding L-Galactose-¹³C-1.
Materials:
-
L-Galactono-1,4-lactone-¹³C-1
-
Sodium amalgam or a selective reducing agent like sodium borohydride in the presence of a Lewis acid
-
Acidic buffer or dilute acid for maintaining pH
Procedure:
-
Dissolve L-Galactono-1,4-lactone-¹³C-1 in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).
-
Maintain the pH of the solution in the acidic range (e.g., pH 3-4) using a buffer or by the controlled addition of a dilute acid.
-
Slowly add the reducing agent (e.g., sodium amalgam or a pre-formed complex of NaBH₄) while monitoring the temperature to keep it low (e.g., 0-5 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is worked up by neutralizing the excess acid and removing any inorganic salts.
-
The final product, L-Galactose-¹³C-1, can be purified by crystallization or by using chromatographic techniques such as column chromatography on silica gel or a specialized carbohydrate resin.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of L-Galactose-¹³C-1 from D-Galactose-¹³C-1.
Caption: Chemical synthesis workflow for L-Galactose-¹³C-1.
Logical Relationship of Stereoisomers
The following diagram illustrates the key stereochemical relationship between the starting material and the final product.
Caption: Stereochemical relationship between D- and L-Galactose.
References
Isotopic Labeling with L-Galactose-13C-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] By replacing one or more atoms of a molecule with their stable or radioactive isotopes, researchers can track the passage of these labeled compounds through metabolic pathways, providing invaluable insights into cellular physiology and disease mechanisms. This guide focuses on the application of L-Galactose-13C-1, a stable isotope-labeled sugar, for in-depth metabolic studies. This compound serves as a crucial tool in elucidating complex biological processes, from vitamin C biosynthesis in plants to galactose metabolism in mammals, and holds significant potential in the realm of drug discovery and development.[2]
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively employ this versatile isotopic tracer in their studies.
Core Applications of this compound
The unique biochemical properties of L-galactose make its isotopically labeled form, this compound, a valuable tool in several key areas of research:
-
Metabolic Pathway Tracing: this compound is instrumental in delineating and quantifying the flux through metabolic pathways.[2] By monitoring the incorporation of the 13C label into downstream metabolites, researchers can gain a detailed understanding of pathway dynamics and regulation. This is particularly relevant for studying the L-galactose pathway for ascorbic acid (vitamin C) biosynthesis in plants and the Leloir pathway for galactose metabolism in mammals.
-
Glycobiology Research: As a constituent of certain glycoconjugates, labeled L-galactose can be used to study the biosynthesis and turnover of glycoproteins and glycolipids.[2] This has significant implications for understanding cell-cell recognition, signaling, and immune responses.
-
Drug Development: In the pharmaceutical industry, this compound can be used to assess the metabolic fate of galactose-containing drug candidates and to study their impact on galactose metabolism.[2] This information is crucial for evaluating the pharmacokinetic and pharmacodynamic properties of new therapeutic agents.
-
Liver Function Assessment: The metabolism of galactose primarily occurs in the liver. The 13C-galactose breath test, which measures the amount of 13CO2 exhaled after administration of 13C-labeled galactose, serves as a non-invasive method to assess liver function.[3]
Key Metabolic Pathways Involving L-Galactose
The L-Galactose Pathway for Ascorbic Acid (Vitamin C) Biosynthesis in Plants
In plants, the primary route for ascorbic acid synthesis is the L-galactose pathway. This pathway starts from GDP-D-mannose and involves a series of enzymatic conversions. The use of this compound can help to elucidate the flux through the later stages of this pathway.
The Leloir Pathway for Galactose Metabolism in Mammals
In mammals, the Leloir pathway is the primary route for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis or be converted to glycogen. L-Galactose can also be metabolized, albeit typically to a lesser extent than D-galactose, and its labeled form can be used to probe the activity of this pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data relevant to the application of this compound in metabolic studies.
Table 1: Kinetic Parameters of Key Enzymes in Galactose Metabolism
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitors |
| Galactokinase (GALK) | Pig Liver | Galactose | 0.23 | 0.43 (mmol/min/kg liver) | Galactose-1-phosphate (non-competitive) |
| Human Fibroblasts | Galactose | 0.48 | - | - | |
| Human Amniotic Fluid Cells | Galactose | 0.34 | - | - | |
| L-Galactose Dehydrogenase (L-GalDH) | Spinach | L-Galactose | 0.116 | - | L-Ascorbic Acid (competitive, Ki = 0.133 mM) |
| Camu-camu | L-Galactose | 0.21 | 4.26 (s-1, kcat) | - | |
| GDP-L-galactose phosphorylase (VTC2) | Arabidopsis thaliana | GDP-L-Galactose | 1.8 (with Pi) | 19 (with Pi) | - |
| Arabidopsis thaliana | GDP-L-Galactose | 26 (with d-Glc-1-P) | 2.6 (with d-Glc-1-P) | - |
Note: Vmax values can vary significantly based on purification and assay conditions. Ki represents the inhibition constant.
Table 2: Quantitative Data from a 13C-Galactose Breath Test in Humans
This table presents data from a study assessing whole-body galactose oxidation capacity in classic galactosemia (CG) patients and healthy controls using an oral dose of 1-13C labeled galactose (7 mg/kg). The cumulative percentage dose of administered galactose recovered as 13CO2 in exhaled air at 120 minutes (CUMPCDT120) is shown.[3][4]
| Group | N | Median CUMPCDT120 (%) | Range (%) |
| Classical Galactosemia Patients | 34 | 0.29 | 0.08 - 7.51 |
| Homozygous p.Ser135Leu Patients | 2 | 9.44 | 8.66 - 10.22 |
| Heterozygous p.Ser135Leu Patient | 1 | 18.59 | - |
| NBS Detected Variant Patients | 4 | 13.79 | 12.73 - 14.87 |
| Healthy Controls | 4 | 9.29 | 8.94 - 10.02 |
NBS: Newborn Screening
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
-
Introduction of the 13C label: This is often achieved by using a small, commercially available 13C-labeled building block.
-
Chain extension and stereochemical control: A series of organic reactions are employed to build the carbon backbone of the sugar and to control the stereochemistry at each chiral center to match that of L-galactose.
-
Purification and characterization: The final product is purified using techniques like chromatography, and its identity and isotopic enrichment are confirmed by analytical methods such as HPLC, mass spectrometry, and NMR spectroscopy.
Experimental Workflow for 13C Metabolic Flux Analysis in Cell Culture
This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.
1. Cell Culture and Isotopic Labeling:
-
Culture cells of interest to the desired confluency under standard conditions.
-
Replace the standard culture medium with a medium containing this compound at a known concentration. The concentration will depend on the specific cell type and experimental goals.
-
Incubate the cells for a predetermined period. For steady-state analysis, this should be long enough for the isotopic label to reach equilibrium in the metabolic network. For kinetic analysis, multiple time points will be required.
2. Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold solvent like liquid nitrogen or a methanol/water mixture.
-
Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water. The choice of solvent will depend on the polarity of the target metabolites.
-
Separate the extract from the cell debris by centrifugation.
3. Sample Preparation for Analytical Measurement:
-
For Mass Spectrometry (MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the chosen chromatography method (e.g., HILIC or reversed-phase).
-
Include internal standards for quantification.
-
-
For Nuclear Magnetic Resonance (NMR) Spectroscopy:
4. Analytical Measurement:
-
Mass Spectrometry:
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
Acquire data in a full-scan mode to detect all isotopologues of the metabolites of interest.
-
-
NMR Spectroscopy:
-
Acquire 1D 13C or 1H NMR spectra. For more detailed structural information, 2D NMR experiments like HSQC or HMBC can be performed.
-
5. Data Processing and Interpretation:
-
Identify and quantify the different isotopologues (molecules with different numbers of 13C atoms) for each metabolite of interest.
-
Correct for the natural abundance of 13C.
-
Use specialized software to perform metabolic flux analysis (MFA), which involves fitting the experimental labeling data to a metabolic network model to calculate the flux through each reaction.
Protocol for the 13C-Galactose Breath Test
This protocol provides a general outline for conducting a 13C-galactose breath test to assess liver function.
1. Patient Preparation:
-
The patient should fast for a specified period before the test, typically overnight.
-
A baseline breath sample is collected into a collection bag or tube.
2. Administration of 13C-Galactose:
-
A solution containing a known amount of 13C-labeled galactose (e.g., 1-13C-galactose) is given to the patient to drink.
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours after ingestion of the galactose solution.
4. Analysis of Breath Samples:
-
The concentration of 13CO2 in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).
5. Data Analysis:
-
The rate of 13CO2 excretion is calculated and often expressed as the cumulative percentage of the administered 13C dose recovered over time. This provides a measure of the liver's capacity to metabolize galactose.
Conclusion
Isotopic labeling with this compound is a sophisticated and powerful methodology for probing the intricacies of cellular metabolism. Its applications span fundamental biological research to preclinical drug development, offering a unique window into the dynamic processes that govern life. By providing quantitative data on metabolic fluxes and pathway activities, this technique enables a deeper understanding of health and disease. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this compound in their scientific endeavors. As analytical technologies continue to advance, the precision and scope of isotopic labeling studies will undoubtedly expand, further solidifying the role of tracers like this compound in the future of biomedical research.
References
- 1. agilent.com [agilent.com]
- 2. Kinetic studies with liver galactokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on diagnostic value of breath test in gastrointestinal and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]
- 6. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. publish.uwo.ca [publish.uwo.ca]
An In-depth Technical Guide to the Stability and Storage of L-Galactose-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Galactose-1-¹³C. The information presented herein is crucial for ensuring the integrity and purity of this isotopically labeled monosaccharide in research and development settings. The guide synthesizes available data on the stability of galactose, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Introduction
L-Galactose-1-¹³C is a stable, non-radioactive isotopically labeled sugar that serves as a valuable tracer in metabolic research, glycobiology, and pharmaceutical development.[][2][3] Its utility in these fields is predicated on its chemical purity and structural integrity. Understanding the factors that can affect its stability is paramount for accurate and reproducible experimental outcomes. This guide addresses the core requirements for maintaining the quality of L-Galactose-1-¹³C through appropriate storage and handling.
While specific stability data for L-Galactose-1-¹³C is not extensively published, the stability of the unlabeled D-isomer, D-galactose, has been studied and provides a strong foundation for understanding its behavior. The presence of a stable isotope like ¹³C does not significantly alter the chemical properties of a molecule from a stability and storage perspective. Therefore, the data for D-galactose can be largely extrapolated to L-Galactose-1-¹³C.
Recommended Storage and Handling
For routine use, L-Galactose-1-¹³C should be stored in a tightly sealed container at room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) in a desiccated environment is recommended to minimize degradation.
Key Handling Recommendations:
-
Hygroscopicity: L-Galactose is a hygroscopic solid. It is essential to handle it in a dry environment, such as a glove box or a room with controlled humidity, to prevent moisture absorption.
-
Inert Atmosphere: For long-term storage, particularly of bulk quantities, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Aqueous Solutions: Aqueous solutions of L-Galactose-1-¹³C are less stable than the solid form. If solutions are prepared, they should be used promptly. For storage of solutions, sterile filtration is recommended over autoclaving, as autoclaving can lead to significant degradation, especially in the presence of buffers. If short-term storage is necessary, refrigeration is advised.
Stability Data
The following tables summarize the available quantitative data on the stability of galactose. This data is primarily derived from studies on D-galactose in aqueous solutions, but provides valuable insights into the stability of L-Galactose-1-¹³C.
Table 1: Stability of Aqueous Galactose Solutions at Various Temperatures
| Concentration (% w/v) | Temperature (°C) | Storage Duration (weeks) | Degradation (%) |
| 5 | 25 | 6 | < 5 |
| 30 | 25 | 6 | < 5 |
| 5 | 45 | 6 | ~5 |
| 30 | 45 | 6 | ~10 |
| 5 | 65 | 6 | ~10 |
| 30 | 65 | 6 | ~25 |
Table 2: Effect of Autoclaving on the Stability of Aqueous Galactose Solutions
| Concentration (% w/v) | Buffer | Degradation upon Autoclaving (%) |
| 5 | Water | < 5 |
| 30 | Water | < 5 |
| 5 | Phosphate | < 5 |
| 30 | Phosphate | < 5 |
| 5 | Acetate | ~10 |
| 30 | Acetate | ~21 |
Degradation Pathways
The primary degradation pathways for galactose include the Maillard reaction, caramelization, and epimerization. These pathways can be influenced by factors such as temperature, pH, and the presence of other reactive molecules.
Figure 1: Potential degradation pathways for L-Galactose-1-¹³C.
Experimental Protocols for Stability Assessment
To ensure the quality of L-Galactose-1-¹³C, a comprehensive stability testing program should be implemented. The following are detailed methodologies for key experiments.
Stability Study Workflow
Figure 2: Workflow for a typical stability study of L-Galactose-1-¹³C.
Purity and Degradation Product Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of L-Galactose-1-¹³C and detect the presence of any degradation products.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Aminex HPX-87C column (or equivalent carbohydrate analysis column)
-
L-Galactose-1-¹³C reference standard
-
Deionized water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of L-Galactose-1-¹³C reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the L-Galactose-1-¹³C stability sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: Aminex HPX-87C (300 mm x 7.8 mm)
-
Column Temperature: 85°C
-
Mobile Phase: Deionized water
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI)
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of L-Galactose-1-¹³C in the sample solution from the calibration curve. Calculate the purity as a percentage of the initial concentration. Identify and quantify any degradation products by comparing the chromatogram to that of the initial time point.
Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the chemical identity of L-Galactose-1-¹³C.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
L-Galactose-1-¹³C reference standard
-
Spatula
Procedure:
-
Background Spectrum: Record a background spectrum with a clean and empty ATR crystal.
-
Reference Standard Spectrum: Place a small amount of the L-Galactose-1-¹³C reference standard onto the ATR crystal and record its spectrum.
-
Sample Spectrum: Clean the ATR crystal and place a small amount of the L-Galactose-1-¹³C stability sample onto it. Record the spectrum.
-
Comparison: Compare the spectrum of the sample to the spectrum of the reference standard. The positions and relative intensities of the absorption bands should be consistent.
Water Content by Karl Fischer Titration
Objective: To determine the water content of the L-Galactose-1-¹³C sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent
-
Methanol (anhydrous)
-
Water standard
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardization: Standardize the Karl Fischer reagent using a known amount of water standard.
-
Sample Analysis: Accurately weigh a known amount of the L-Galactose-1-¹³C sample and introduce it into the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content as a percentage of the sample weight.
Conclusion
The stability of L-Galactose-1-¹³C is critical for its successful application in scientific research. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the integrity of this valuable isotopic tracer. The implementation of a robust stability testing program, utilizing the experimental protocols outlined in this guide, will further guarantee the quality and reliability of L-Galactose-1-¹³C throughout its shelf life. While the data for D-galactose provides a strong basis for these recommendations, specific long-term stability studies on solid L-Galactose-1-¹³C are encouraged for critical applications.
References
L-Galactose-1-¹³C: A Technical Guide for Researchers
An In-depth Whitepaper on the Applications and Methodologies for a Key Isotopic Tracer in Metabolic Research
This technical guide provides a comprehensive overview of L-Galactose-1-¹³C, a stable isotope-labeled monosaccharide, for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, applications in metabolic tracing, relevant biochemical pathways, and outlines experimental methodologies.
Core Identifiers and Physicochemical Properties
L-Galactose-1-¹³C is the isotopically labeled form of L-galactose, with a carbon-13 atom at the C1 position. This labeling allows for its use as a tracer in various biochemical and metabolic studies. While a specific CAS number for L-Galactose-1-¹³C is not consistently reported in major chemical databases, it is often referenced by the CAS number of its unlabeled form, with the isotopic labeling specified by the supplier.
| Identifier | Value | Source |
| Compound Name | L-Galactose-1-¹³C | - |
| Synonyms | L-[1-¹³C]galactose | [] |
| Molecular Formula | C₅¹³CH₁₂O₆ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Unlabeled CAS Number | 15572-79-9 (for L-Galactose) | [2] |
| Related CAS Number | 70849-30-8 (for D-Galactose-1-¹³C) | [3] |
Physicochemical properties for L-Galactose are provided below as a reference for the labeled compound.
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | [4] |
| Physical Description | White powder | [5] |
| XLogP3-AA | -2.9 | [4] |
| Hydrogen Bond Donor Count | 5 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 5 | [4] |
Synthesis of ¹³C-Labeled Galactose
A reported method for the synthesis of D-Galactose-1-¹³C utilizes nitromethane-¹³C as the starting material. The key steps involve the separation of the epimers of nitro-D-Galactitol and nitro-D-talitol, which results in the desired D-Galactose. The final product is then characterized by HPLC-ELSD, LC-MS, and ¹H NMR to confirm its structure, purity, and isotopic abundance. A reported synthesis of D-Galactose-1-¹³C achieved a yield of 42.6% with 99.1% ¹³C abundance, 100.0% optical purity, and 99.7% chemical purity.[6]
Applications in Research and Development
L-Galactose-1-¹³C is a valuable tool for tracing metabolic pathways and understanding the fate of this monosaccharide in biological systems. Its applications span several key research areas:
-
Metabolic Pathway Tracing: Researchers utilize L-Galactose-1-¹³C to meticulously track and elucidate metabolic pathways within cells.[] By introducing the labeled sugar, its incorporation and transformation through various metabolic processes can be monitored using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[] This provides profound insights into carbohydrate metabolism and its relevance to various disorders.[]
-
Nutritional Studies: In nutrition research, L-Galactose-1-¹³C is instrumental in investigating the digestion, absorption, and utilization of sugars in the human body.[] This labeled compound allows scientists to observe the nuanced processing of galactose in diverse populations, including individuals with conditions like lactose intolerance or galactosemia.[]
-
Pharmaceutical Development: In the realm of drug discovery, L-Galactose-1-¹³C is a critical tool for evaluating the pharmacokinetics and metabolic fate of new therapeutic agents, particularly those involved in carbohydrate metabolism.[] By incorporating this isotope into drug candidates, researchers can meticulously monitor the drug's metabolic journey and its impact on key metabolic pathways.[]
-
Glycobiology Research: L-Galactose-1-¹³C plays a pivotal role in deciphering the complexities of glycan structures and the biosynthetic pathways of glycoproteins and glycolipids.[] This labeled sugar aids in exploring fundamental biological processes such as cell-cell communication, immune responses, and disease mechanisms.[]
Relevant Metabolic Pathways
The L-Galactose Pathway (Vitamin C Biosynthesis in Plants)
In higher plants, L-galactose is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C).[7][8] The pathway originates from D-mannose-1-phosphate and proceeds through a series of enzymatic reactions. The use of L-Galactose-1-¹³C can be instrumental in studying the flux through this important pathway.
Figure 1. The L-Galactose Pathway for Vitamin C Biosynthesis in Plants.
Enzyme Kinetics in the L-Galactose Pathway
The efficiency of enzymes in this pathway can be quantified by their kinetic parameters.
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol min⁻¹ mg⁻¹) | Source |
| GDP-L-galactose phosphorylase (VTC2) | Arabidopsis thaliana | GDP-L-Galactose | 1.8 | 19 | [9] |
| L-galactose-1-phosphate phosphatase | Arabidopsis thaliana | L-galactose-1-P | 0.044 ± 0.003 | - | [10] |
| L-galactose-1-phosphate phosphatase | Kiwifruit (Actinidia deliciosa) | L-galactose-1-P | 0.15 ± 0.02 | - | [10] |
| L-galactose dehydrogenase | Spinach (Spinacia oleracea) | L-Galactose | 0.128 | - | [11] |
| L-galactose dehydrogenase | Camu camu (Myrciaria dubia) | L-Galactose | 0.206 | - | [11] |
The Leloir Pathway
The Leloir pathway is the primary route for the catabolism of D-galactose . It is currently understood that this pathway is specific to the D-isomer of galactose. Therefore, L-Galactose is not expected to be a substrate for the enzymes of the Leloir pathway.
Figure 2. The Leloir Pathway for D-Galactose Metabolism.
Experimental Protocols: ¹³C Metabolic Flux Analysis
The use of L-Galactose-1-¹³C in metabolic studies typically involves ¹³C Metabolic Flux Analysis (¹³C-MFA). The following is a generalized protocol that can be adapted for specific experimental systems.
Figure 3. General Workflow for a ¹³C Metabolic Flux Analysis Experiment.
Cell Culture and Labeling
-
Culture Preparation: Culture cells or organisms of interest in a defined medium.
-
Introduction of Tracer: Introduce L-Galactose-1-¹³C into the culture medium at a known concentration. The concentration and duration of labeling will depend on the specific experimental goals and the metabolic rate of the system under study.
-
Achieving Steady State: For steady-state flux analysis, allow the culture to reach both a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable.
Sample Preparation
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly lowering the temperature, for example, by adding the cell culture to a cold solvent like methanol.
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility and thermal stability.
Analytical Techniques
-
Mass Spectrometry (MS): GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and detect metabolites. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of the mass isotopomer distribution of labeled metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly measure the positional enrichment of ¹³C in metabolites, providing detailed information about the flow of the labeled carbon through metabolic pathways.
Data Analysis
-
Isotopomer Distribution Analysis: The raw data from MS or NMR is processed to determine the fractional abundance of each isotopomer for the metabolites of interest.
-
Metabolic Flux Calculation: The isotopomer distribution data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used in computational software to estimate the intracellular metabolic fluxes.
Conclusion
L-Galactose-1-¹³C is a powerful and versatile tool for investigating carbohydrate metabolism. Its application in conjunction with modern analytical techniques like mass spectrometry and NMR spectroscopy provides researchers with the ability to quantitatively trace metabolic pathways, identify metabolic bottlenecks, and understand the metabolic fate of L-galactose in various biological systems. This technical guide serves as a foundational resource for the effective utilization of L-Galactose-1-¹³C in metabolic research and drug development.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-半乳糖-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-Galactose | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Galactose | C6H12O6 | CID 6036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]
- 7. academic.oup.com [academic.oup.com]
- 8. D-Galactose [webbook.nist.gov]
- 9. A Second GDP-l-galactose Phosphorylase in Arabidopsis en Route to Vitamin C: COVALENT INTERMEDIATE AND SUBSTRATE REQUIREMENTS FOR THE CONSERVED REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The 13C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to L-Galactose-¹³C-1 and D-Galactose-¹³C-1 for Researchers and Drug Development Professionals
Introduction
Isotopically labeled carbohydrates are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes. This technical guide provides an in-depth comparison of L-Galactose-¹³C-1 and D-Galactose-¹³C-1, offering insights into their synthesis, chemical properties, biological significance, and applications in scientific research. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope tracers to investigate cellular metabolism, disease pathogenesis, and therapeutic interventions.
Core Distinctions: L- vs. D-Galactose
Galactose exists as two stereoisomers, or enantiomers: L-galactose and D-galactose. These molecules are mirror images of each other and are not superimposable.[1] This difference in chirality, specifically at the C-4 position relative to D-glucose, leads to distinct metabolic fates and biological roles.[2][3] While D-galactose is the most common and biologically significant form in mammals, participating in energy metabolism and the formation of glycoproteins and glycolipids, L-galactose is found in nature in sources like flaxseed mucilage and is a key intermediate in the biosynthesis of vitamin C (L-ascorbic acid) in plants.[4][5]
Chemical and Physical Properties
The fundamental chemical and physical properties of L- and D-galactose are largely identical due to their enantiomeric relationship. However, their interaction with chiral environments, such as enzymes, results in significant biological differentiation.
| Property | D-Galactose | L-Galactose | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [6] |
| Molar Mass | 180.156 g/mol | 180.156 g/mol | [6] |
| Appearance | White crystalline solid | White crystalline solid | [6] |
| Melting Point | 167-170 °C | 163-165 °C | [6] |
| Solubility | Soluble in water | Soluble in water | [6] |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | [1] |
Synthesis of ¹³C-Labeled Galactose
The introduction of a ¹³C isotope at the C-1 position provides a powerful handle for tracing the metabolic fate of galactose using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
D-Galactose-¹³C-1: The synthesis of D-Galactose-¹³C-1 has been described and is commercially available. A common synthetic route involves the use of a ¹³C-labeled cyanide, such as K¹³CN, in a cyanohydrin reaction with the corresponding aldopentose. This introduces the ¹³C label at the C-1 position.
L-Galactose-¹³C-1: While commercially available, detailed synthetic procedures for L-Galactose-¹³C-1 are less commonly reported in the literature. However, chemoenzymatic methods offer a plausible route.[7][8][9] For instance, enzymatic epimerization or synthesis from L-arabinose using ¹³C-labeled reagents could be employed. A potential chemoenzymatic approach could involve the use of a galactokinase and a phosphorylase in a one-pot system.[7]
Metabolic Pathways and Biological Roles
The metabolic pathways of D- and L-galactose are distinct, underscoring their different biological functions.
D-Galactose Metabolism: The Leloir Pathway
In mammals, D-galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis.[10][11] This pathway is crucial for utilizing galactose from dietary sources, such as lactose.
Caption: The Leloir Pathway for D-Galactose Metabolism.
Defects in the enzymes of the Leloir pathway lead to the genetic disorder galactosemia. The accumulation of galactose and its metabolites can lead to serious health issues. Furthermore, chronic exposure to high levels of D-galactose is used to induce an accelerated aging model in laboratory animals, characterized by oxidative stress and inflammation.[4][12][13]
L-Galactose Metabolism: Ascorbate Biosynthesis in Plants
In plants, L-galactose is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C).[4][5][12][13][14] This pathway starts from GDP-D-mannose and proceeds through a series of enzymatic reactions to produce ascorbate, a vital antioxidant.
Caption: L-Galactose in the Ascorbate Biosynthesis Pathway.
The metabolism of L-galactose in mammals is not well-characterized, and it is generally considered not to be a significant energy source.
Experimental Protocols
The use of ¹³C-labeled galactose enantiomers in metabolic studies requires robust experimental protocols and analytical techniques.
Metabolic Tracing Studies with ¹³C-Labeled Galactose
Objective: To trace the metabolic fate of L-Galactose-¹³C-1 or D-Galactose-¹³C-1 in a biological system (e.g., cell culture, animal model).
Workflow:
Caption: Workflow for a ¹³C-Galactose Metabolic Tracing Study.
1. Materials:
-
L-Galactose-¹³C-1 or D-Galactose-¹³C-1
-
Cell culture medium or vehicle for animal administration
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
Internal standards for quantification
2. Procedure:
-
Isotope Administration: Introduce a known concentration of the ¹³C-labeled galactose to the biological system.
-
Incubation and Sampling: Collect samples at various time points to monitor the incorporation of the ¹³C label into downstream metabolites.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
-
Sample Analysis: Analyze the extracted metabolites using NMR or MS.
-
Data Analysis: Determine the isotopic enrichment in various metabolites and perform metabolic flux analysis.[15][16][17][18][19]
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can directly detect the ¹³C nucleus, providing information about the position of the label within a molecule.[1][20][21][22][23][24] 2D NMR techniques like ¹H-¹³C HSQC can provide detailed structural information and help identify labeled metabolites. The chemical shifts of the anomeric protons can be used to differentiate between glucose and galactose.[21]
Mass Spectrometry (MS): MS is a highly sensitive technique for detecting the mass-to-charge ratio of ions. In ¹³C-labeling studies, MS is used to determine the mass isotopologue distribution of metabolites, which reflects the number of ¹³C atoms incorporated.[16][25][26] This information is crucial for metabolic flux analysis.
Quantitative Data Summary
Quantitative data from direct comparative studies of L-Galactose-¹³C-1 and D-Galactose-¹³C-1 are limited. However, studies on unlabeled or generally labeled enantiomers provide some insights.
| Parameter | D-Galactose | L-Galactose | Reference(s) |
| Whole-body oxidation in humans (as % of infused dose) | 21-47% | ~3-6% (in galactosemic patients, indicating minimal oxidation) | [27] |
| Endogenous synthesis rate (in galactosemic patients) | - | 0.53-1.05 mg/kg/hr | [27] |
Conclusion
L-Galactose-¹³C-1 and D-Galactose-¹³C-1 are valuable tools for dissecting the distinct metabolic pathways and biological roles of these two enantiomers. While D-galactose is a key player in mammalian energy metabolism, L-galactose is primarily involved in specialized pathways such as ascorbate biosynthesis in plants. The use of their ¹³C-1 labeled counterparts, in conjunction with advanced analytical techniques like NMR and MS, allows for precise tracing of their metabolic fates and the quantification of metabolic fluxes. This in-depth understanding is critical for advancing our knowledge of cellular metabolism in health and disease and for the development of novel therapeutic strategies. Further research directly comparing the metabolic processing of L-Galactose-¹³C-1 and D-Galactose-¹³C-1 in various biological systems will be instrumental in uncovering new aspects of carbohydrate metabolism.
References
- 1. The 13C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the difference between D-galactose and D-glucose_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. L-Ascorbate biosynthesis in higher plants: the role of VTC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactose - Wikipedia [en.wikipedia.org]
- 7. Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient chemoenzymatic synthesis of β1–3-linked galactosides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives and their sialylated forms - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. WO2012049257A1 - Method for producing l-fucose - Google Patents [patents.google.com]
- 11. 19F NMR Studies of the d-Galactose Chemosensory Receptor. 1. Sugar Binding Yields a Global Structural Change - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 19. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 20. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 24. chem.uiowa.edu [chem.uiowa.edu]
- 25. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 27. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Abundance of ¹³C in Galactose
This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Carbon-13 (¹³C) in galactose. It covers the fundamental principles of ¹³C abundance, detailed experimental protocols for its determination, and the biochemical pathways relevant to galactose metabolism. This document is intended to serve as a valuable resource for researchers in metabolomics, food science, and drug development who utilize isotopic analysis.
Understanding ¹³C Natural Abundance in Galactose
Carbon exists naturally in two stable isotopic forms: ¹²C and ¹³C. The vast majority is ¹²C, while ¹³C constitutes approximately 1.07% of all natural carbon.[1] This baseline abundance, however, is not uniform across all-natural compounds. Biological processes, most notably photosynthesis, cause isotopic fractionation, leading to slight variations in the ¹³C/¹²C ratio in organic molecules.[2]
These subtle variations are typically expressed using the delta (δ) notation in parts per thousand (‰ or "per mil") relative to the Vienna Pee Dee Belemnite (V-PDB) international standard. The formula for calculating δ¹³C is:
δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000
The primary determinant of the δ¹³C value of galactose is its photosynthetic origin. Plants are broadly categorized into C3 and C4 photosynthetic pathways, which exhibit different degrees of discrimination against ¹³CO₂.[2][3] This results in distinct isotopic signatures for the carbohydrates they produce.
Data Presentation: ¹³C Abundance in Carbohydrates
The following table summarizes the typical δ¹³C values for carbohydrates derived from C3 and C4 plants. Galactose, as a hexose sugar, will have a δ¹³C value that falls within these ranges depending on its source.
| Plant Type | Photosynthetic Pathway | Key Enzyme | Typical δ¹³C Range for Sugars (‰) | Examples of Sources |
| C3 Plants | Calvin Cycle | RuBisCO | -20 to -37 | Wheat, rice, barley, fruits, vegetables |
| C4 Plants | Hatch-Slack Pathway | PEP Carboxylase | -10 to -16 | Maize (corn), sugarcane, sorghum |
Table 1: Natural Abundance of ¹³C in Carbohydrates from C3 and C4 Plants. The significant difference in δ¹³C values is due to the larger isotopic discrimination of the RuBisCO enzyme in C3 plants compared to PEP Carboxylase in C4 plants.[2]
Experimental Protocols for Determining ¹³C Abundance
The precise measurement of ¹³C abundance in galactose requires sophisticated analytical techniques capable of differentiating between isotopes. The two primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) coupled with a separation technique, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This is a highly sensitive method for determining the bulk δ¹³C value of volatile compounds.
Methodology:
-
Sample Preparation and Hydrolysis: If galactose is part of a larger structure (e.g., lactose, glycoproteins), it must first be hydrolyzed to its monosaccharide form using acid or enzymatic methods.
-
Purification: The resulting monosaccharide mixture is purified, often using ion-exchange chromatography, to isolate the galactose.[4]
-
Derivatization: To make galactose volatile for GC analysis, it is chemically modified. A common method is trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[5]
-
Gas Chromatography (GC): The derivatized sample is injected into a GC system. A capillary column with a suitable stationary phase separates the galactose derivative from other compounds in the mixture.
-
Combustion: As the galactose derivative elutes from the GC column, it passes through a high-temperature (typically >900°C) combustion reactor. Here, it is quantitatively converted into carbon dioxide (CO₂) and water. The water is subsequently removed.
-
Isotope Ratio Mass Spectrometry (IRMS): The purified CO₂ gas is introduced into the IRMS. The mass spectrometer simultaneously measures the ion beams corresponding to the masses of ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and sometimes ¹²C¹⁶O¹⁷O (mass 45) to calculate the ¹³C/¹²C ratio with high precision.[6] This ratio is then compared to a calibrated reference gas to determine the δ¹³C value.
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC/IRMS)
LC/IRMS is advantageous as it often requires minimal sample derivatization and is well-suited for analyzing complex aqueous samples like plasma.[7]
Methodology:
-
Sample Preparation: For biological fluids like plasma, proteins are typically precipitated and removed. As little as 100 μL of plasma may be sufficient.[7] An internal standard (e.g., fucose) can be added for quantification and isotopic reference.[7]
-
Liquid Chromatography (LC): The sample is injected into an LC system. A column designed for carbohydrate analysis (e.g., an amide column) is used to separate galactose from other sugars like glucose. This separation is critical as glucose and galactose can co-elute and interfere with accurate measurement.[7]
-
Oxidation Interface: The eluent from the LC, containing the separated galactose, is passed to an interface where the galactose is quantitatively oxidized to CO₂. This is typically achieved through a wet chemical oxidation method.
-
Gas Purification and IRMS: The resulting CO₂ is purified, dried, and introduced into the IRMS for isotopic analysis, similar to the GC-C-IRMS process.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While IRMS provides a bulk isotopic signature, ¹³C NMR can determine the ¹³C abundance at specific atomic positions within the galactose molecule.[3] However, this is challenging due to the low natural abundance of ¹³C, which results in weak signals.[8]
Methodology:
-
Sample Preparation: A highly concentrated and pure sample of galactose is required. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A ¹³C NMR spectrum is acquired.
-
Overcoming Low Abundance: To obtain a sufficient signal-to-noise ratio, a very large number of scans must be acquired and averaged, which can lead to long experiment times (hours or even days).[8] Advanced pulse sequences and high-field magnets are employed to enhance sensitivity.
-
Spectral Analysis: The resulting spectrum shows distinct peaks for each of the six carbon atoms in the galactose molecule.[9] The intensity of each peak is proportional to the ¹³C abundance at that specific position. By carefully integrating the peak areas and applying appropriate corrections, the intramolecular distribution of ¹³C can be determined.
Visualizations of Key Pathways and Workflows
Diagrams are provided below to illustrate the primary metabolic pathway for galactose and a general experimental workflow for its isotopic analysis.
Caption: The Leloir Pathway for galactose metabolism.
Caption: Experimental workflow for δ¹³C analysis of galactose.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Fractionation of carbon isotopes in oxygenic photosynthesis - Wikipedia [en.wikipedia.org]
- 3. Intramolecular 13C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the 13C/12C ratio of soil-plant individual sugars by gas chromatography/combustion/isotope-ratio mass spectrometry of silylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Galactose-13C-1 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways. While D-galactose metabolism is well-characterized, the metabolic fate of its stereoisomer, L-galactose, in mammalian systems is less understood. L-Galactose is primarily known as an intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants.[1] In mammals, its metabolic role is not as clearly defined.
This document provides a hypothetical framework for the application of L-Galactose-¹³C-1 in metabolic flux analysis, drawing upon established protocols for other ¹³C-labeled monosaccharides. These notes are intended to guide researchers in designing experiments to investigate the metabolic fate of L-galactose and its potential impact on cellular metabolism.
Potential Applications in Research and Drug Development
The use of L-Galactose-¹³C-1 as a metabolic tracer could open avenues to:
-
Elucidate Novel Metabolic Pathways: Trace the incorporation of the ¹³C label into downstream metabolites to uncover previously unknown metabolic pathways for L-galactose in mammalian cells.
-
Investigate Inborn Errors of Metabolism: In disorders where primary carbohydrate metabolic pathways are compromised, cells may utilize alternative substrates. L-Galactose-¹³C-1 could be used to probe the activity of secondary or "scavenger" metabolic pathways.
-
Drug Development: For therapeutic agents that are L-galactose analogs or that may impact carbohydrate metabolism, L-Galactose-¹³C-1 could be used to assess their metabolic effects and mechanisms of action.
-
Nutritional Science: Explore the extent to which L-galactose, from dietary sources or endogenous production, is metabolized and utilized for energy or biosynthetic purposes.
Overview of Known and Hypothesized L-Galactose Metabolism
In mammals, the primary pathway for D-galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate.[2][3][4] The metabolism of L-galactose in mammals is not well-documented. However, a novel metabolic pathway for L-galactose has been identified in the gut bacterium Bacteroides vulgatus, where it is converted to D-tagaturonate and subsequently enters glycolysis.[1] It is plausible that mammalian cells, particularly under specific physiological or pathological conditions, may possess enzymes capable of metabolizing L-galactose through similar or alternative oxidative pathways.
A hypothetical mammalian pathway could involve the oxidation of L-galactose to L-galactono-1,5-lactone, followed by hydrolysis to L-galactonate, and further metabolism. The ¹³C label from L-Galactose-¹³C-1 would be tracked as it incorporates into these and subsequent metabolites.
Experimental Design and Protocols
The following protocols are adapted from established ¹³C metabolic flux analysis procedures for other labeled sugars and should be optimized for the specific cell line or animal model under investigation.
I. In Vitro Cell Culture Labeling Protocol
This protocol describes the steps for a steady-state isotope labeling experiment using L-Galactose-¹³C-1 in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free and galactose-free medium
-
L-Galactose-¹³C-1 (sterile solution)
-
Unlabeled L-galactose (for control cultures)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Dry ice
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of harvest.
-
Adaptation to Experimental Medium: One day after seeding, replace the standard medium with a custom experimental medium containing dialyzed FBS and the desired concentration of glucose. This reduces background from unlabeled monosaccharides in the serum.
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing the glucose-free/galactose-free medium with a defined concentration of glucose and L-Galactose-¹³C-1 (e.g., 1 mM).
-
For control wells, prepare a medium with the same concentration of unlabeled L-galactose.
-
Aspirate the adaptation medium and wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course sufficient to reach isotopic steady state. This should be determined empirically but is typically between 6 and 24 hours.
-
Metabolite Extraction:
-
Place the culture plates on a bed of dry ice to quench metabolism rapidly.
-
Aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis: The extracted metabolites are then ready for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of ¹³C into downstream metabolites.
II. In Vivo Animal Tracer Study Protocol
This protocol outlines a general procedure for an in vivo tracer study using L-Galactose-¹³C-1 in a mouse model.
Materials:
-
L-Galactose-¹³C-1, sterile and pyrogen-free solution for injection
-
Animal model (e.g., C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Equipment for blood collection (e.g., cardiac puncture needles, EDTA tubes)
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Tracer Administration:
-
Administer L-Galactose-¹³C-1 via a suitable route, such as intravenous (IV) bolus injection or continuous infusion. The dosage and administration route should be optimized based on the experimental question. A typical bolus IV injection might be 20 mg of a 25% (w/v) solution.
-
-
Time Course: Collect tissues and blood at various time points after administration to track the dynamic labeling of metabolites.
-
Tissue and Blood Collection:
-
Anesthetize the animal at the designated time point.
-
Collect blood via cardiac puncture into EDTA tubes and immediately place on ice. Centrifuge to separate plasma.
-
Perfuse the animal with ice-cold saline to remove blood from the tissues.
-
Rapidly excise tissues of interest (e.g., liver, kidney, brain) and immediately freeze-clamp them in liquid nitrogen.
-
-
Metabolite Extraction:
-
Grind the frozen tissues to a fine powder under liquid nitrogen.
-
Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Process plasma samples by protein precipitation with a cold solvent like methanol or acetonitrile.
-
-
Sample Analysis: Analyze the tissue and plasma extracts by LC-MS/MS or NMR to identify and quantify ¹³C-labeled metabolites.
Data Presentation
Quantitative data from metabolic flux analysis studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Hypothetical Fractional ¹³C Labeling of Key Metabolites in Cultured Hepatocytes after Incubation with L-Galactose-¹³C-1.
| Metabolite | Time Point 1 (6h) | Time Point 2 (12h) | Time Point 3 (24h) |
| L-Galactose | 0.99 ± 0.01 | 0.99 ± 0.01 | 0.99 ± 0.01 |
| L-Galactonate | 0.45 ± 0.05 | 0.62 ± 0.04 | 0.75 ± 0.03 |
| D-Tagaturonate | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.35 ± 0.04 |
| Pyruvate | 0.05 ± 0.01 | 0.10 ± 0.01 | 0.15 ± 0.02 |
| Lactate | 0.08 ± 0.01 | 0.14 ± 0.02 | 0.20 ± 0.02 |
| Citrate | 0.02 ± 0.005 | 0.05 ± 0.01 | 0.08 ± 0.01 |
Data are presented as the fraction of the metabolite pool containing one or more ¹³C atoms (mean ± SD, n=3).
Table 2: Hypothetical Tissue Distribution of ¹³C-Labeled Metabolites in Mice 4 Hours After a Bolus Injection of L-Galactose-¹³C-1.
| Metabolite | Liver (nmol/g tissue) | Kidney (nmol/g tissue) | Brain (nmol/g tissue) |
| ¹³C-L-Galactose | 15.2 ± 2.1 | 25.8 ± 3.5 | 5.1 ± 0.8 |
| ¹³C-L-Galactonate | 8.9 ± 1.5 | 12.3 ± 2.0 | 1.2 ± 0.3 |
| ¹³C-Glucose | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.5 ± 0.1 |
| ¹³C-Lactate | 3.5 ± 0.6 | 2.8 ± 0.5 | 1.8 ± 0.4 |
Data represent the concentration of ¹³C-labeled metabolites (mean ± SD, n=5).
Visualizations
Diagrams are essential for visualizing metabolic pathways and experimental workflows.
Caption: The Leloir Pathway for D-Galactose Metabolism.
Caption: Hypothetical Pathway for L-Galactose Metabolism.
Caption: General Workflow for a ¹³C Metabolic Flux Analysis Experiment.
Conclusion
While the direct application of L-Galactose-¹³C-1 in metabolic flux analysis is an emerging area with limited published data, the protocols and frameworks presented here provide a solid foundation for researchers to begin exploring its metabolic fate. By adapting established methodologies from other ¹³C-tracer studies, it is possible to design robust experiments to shed light on the role of L-galactose in mammalian metabolism. The hypothetical data and pathways illustrate the potential insights that can be gained from such investigations, which could have significant implications for basic science, clinical research, and drug development.
References
Application Notes and Protocols: Using L-Galactose-13C-1 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Galactose, an enantiomer of the more common D-galactose, and its isotopically labeled form, L-Galactose-13C-1, are valuable tools in nuclear magnetic resonance (NMR) spectroscopy for elucidating metabolic pathways and quantifying metabolite flux. The specific labeling at the C1 position allows for precise tracking of the L-galactose molecule as it is metabolized by cells. This is particularly useful in studying galactose metabolism in various biological systems, including in the context of diseases such as galactosemia and in understanding the metabolic landscape of cancer cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in NMR-based metabolic studies.
Applications
The primary application of this compound in NMR spectroscopy is for metabolic flux analysis. By introducing a 13C label at a specific position, researchers can trace the fate of the carbon atom through various metabolic pathways. Key applications include:
-
Elucidation of the Leloir Pathway: Tracing the conversion of L-galactose into glucose-1-phosphate and other downstream metabolites.[1][2][3]
-
Quantification of Metabolic Flux: Determining the rate of conversion of L-galactose and the accumulation of its metabolites.
-
Studying Enzyme Kinetics: Investigating the activity of enzymes involved in galactose metabolism, such as galactokinase and galactose-1-phosphate uridylyltransferase.
-
Disease Research: Understanding the biochemical basis of disorders related to galactose metabolism, such as galactosemia, by comparing metabolic profiles of healthy and diseased cells.[2]
-
Cancer Metabolism: Investigating the utilization of alternative sugars like galactose by cancer cells, which can inform the development of novel therapeutic strategies.
Data Presentation
Table 1: Expected 13C NMR Chemical Shifts of this compound and its Metabolites
The following table provides expected 13C NMR chemical shift ranges for this compound and its key metabolites. These values are based on data for D-galactose and its metabolites and may vary slightly for the L-enantiomers. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Metabolite | Carbon Position | Expected Chemical Shift (ppm) |
| This compound | C1 | 94.0 - 98.0 |
| L-Galactose-1-phosphate | C1 | 93.0 - 95.0 |
| UDP-L-galactose | C1 | 95.0 - 97.0 |
| UDP-L-glucose | C1 | 94.0 - 96.0 |
| L-Galactitol | C1 | 62.0 - 64.0 |
Note: The exact chemical shifts can be influenced by factors such as pH, temperature, and solvent.[4]
Table 2: Quantitative Metabolite Analysis Example
This table illustrates a hypothetical quantitative analysis of metabolites in cell extracts after incubation with this compound for 5 hours. Concentrations are expressed in nmol/mg of total protein.
| Metabolite | Control Cells (nmol/mg protein) | Treated Cells (nmol/mg protein) |
| L-Galactose-1-phosphate | 10.5 ± 1.2 | 25.3 ± 2.5 |
| UDP-L-galactose | 1.8 ± 0.3 | 0.9 ± 0.2 |
| UDP-L-glucose | 2.1 ± 0.4 | 1.5 ± 0.3 |
| L-Galactitol | 0.7 ± 0.1 | 3.5 ± 0.6 |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the steps for labeling cultured cells with this compound for subsequent NMR analysis.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (if using adherent cells)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a known concentration of this compound. A typical starting concentration is 1 mM.
-
Cell Washing: Aspirate the growth medium from the cells and wash them twice with pre-warmed PBS to remove any residual unlabeled galactose or glucose.
-
Incubation with Labeling Medium: Add the prepared this compound containing medium to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 2.5 to 5 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS. Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and collect the cell suspension. Alternatively, for metabolite extraction without cell detachment, use a cell scraper to collect the cells in ice-cold PBS.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any remaining labeling medium.
-
Metabolite Extraction: Proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction from Labeled Cells
This protocol describes the extraction of polar metabolites from cells labeled with this compound.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold
-
Deionized water, ice-cold
-
Centrifuge
-
Lyophilizer
Procedure:
-
Cell Lysis: Resuspend the washed cell pellet from Protocol 1 in a small volume of ice-cold 10% TCA. The volume will depend on the cell number.
-
Incubation: Incubate the cell suspension on ice for 30 minutes to allow for complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
-
TCA Removal (Optional but Recommended): To remove the TCA, which can interfere with NMR analysis, perform a liquid-liquid extraction with an equal volume of water-saturated diethyl ether. Vortex and centrifuge to separate the phases. The aqueous phase (bottom layer) contains the metabolites. Repeat this extraction 3-4 times.
-
Lyophilization: Freeze the aqueous extract and lyophilize to dryness. The dried extract can be stored at -80°C until NMR analysis.
Protocol 3: NMR Data Acquisition and Processing
This protocol provides a general guideline for acquiring and processing 13C NMR spectra of the extracted metabolites.
Materials:
-
NMR spectrometer
-
NMR tubes
-
D2O (Deuterium oxide) with a known concentration of a reference standard (e.g., TSP or DSS)
-
NMR processing software
Procedure:
-
Sample Preparation: Reconstitute the lyophilized metabolite extract in a known volume of D2O containing the reference standard. Transfer the solution to an NMR tube.
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer for the sample.
-
Set the temperature to a constant value (e.g., 25°C).
-
-
13C NMR Data Acquisition:
-
Use a standard 1D 13C pulse sequence with proton decoupling.
-
For quantitative analysis, ensure complete relaxation of the 13C nuclei between scans. This can be achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the carbons of interest.[5] To shorten the acquisition time, a paramagnetic relaxation agent like Cr(acac)3 can be added to the sample.[5]
-
Typical acquisition parameters for a quantitative 13C NMR experiment may include:
-
Pulse angle: 90°
-
Relaxation delay (D1): 10-30 seconds (or shorter with a relaxation agent)
-
Acquisition time: 1-2 seconds
-
Number of scans: Dependent on the sample concentration, typically several thousand scans.
-
-
-
Data Processing:
-
Apply a line broadening exponential window function to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its metabolites based on their chemical shifts (refer to Table 1).
-
Integrate the area of the identified peaks. The integral is directly proportional to the concentration of the metabolite.
-
Quantify the metabolite concentrations by comparing their integrals to the integral of the known concentration of the internal standard.
-
Mandatory Visualization
Caption: Leloir Pathway for this compound Metabolism.
Caption: Experimental Workflow for NMR-based Metabolic Analysis.
References
Application Notes: L-Galactose-13C-1 as a Tracer in Mass Spectrometry
Introduction
Stable isotope-labeled compounds are powerful tools in metabolic research, enabling the tracing of atoms through biochemical pathways.[1][2][3] L-Galactose-13C-1 is a stable isotope-labeled sugar that serves as a tracer for studying L-galactose metabolism and its contributions to various metabolic networks. While D-galactose is more common in mammalian metabolism, primarily entering glycolysis via the Leloir pathway[4][5][6][7], L-galactose is a key precursor in the primary ascorbate (Vitamin C) biosynthesis pathway in plants. By using this compound, researchers can track the incorporation of the carbon-13 label into downstream metabolites using mass spectrometry, providing insights into pathway activity, metabolic flux, and the biosynthesis of complex carbohydrates.[] This technique is valuable in fields such as glycobiology, drug development, and nutritional science.[]
Principle of the Method
The core principle involves introducing this compound into a biological system (e.g., cell culture, plant tissue) and allowing it to be metabolized. The heavy isotope (¹³C) acts as a tag that can be distinguished from the naturally abundant ¹²C by mass spectrometry. As this compound is processed through metabolic pathways, the ¹³C label is incorporated into a series of downstream metabolites.
A high-resolution mass spectrometer is used to detect and quantify the mass shift in these metabolites caused by the presence of the ¹³C atom.[9] For example, a metabolite that has incorporated the labeled carbon from this compound will have a mass-to-charge ratio (m/z) that is one unit higher than its unlabeled counterpart. By measuring the relative abundance of the labeled (M+1) and unlabeled (M) forms, researchers can determine the extent and rate of tracer incorporation, providing a dynamic view of metabolic activity.[9]
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes a general procedure for tracing this compound metabolism in a mammalian or plant cell line.
Materials and Reagents:
-
This compound
-
Cell culture medium deficient in galactose (if applicable)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled galactose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (80%), ice-cold
-
Methanol (100%), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
High-resolution LC-MS system (e.g., Orbitrap, Q-TOF)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest. Use a minimum of 3 replicate wells per condition.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a final concentration of this compound. The optimal concentration may vary by cell type and experiment but a starting point of 10 mM can be used.
-
Labeling: Once cells are attached and growing (typically 24 hours after seeding), remove the standard medium, wash the cells once with sterile PBS, and replace it with the prepared labeling medium.[10]
-
Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[11]
-
Scrape the cells from the plate in the methanol solution and transfer the cell slurry to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[10]
-
-
Sample Preparation for MS:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Just before analysis, reconstitute the dried pellet in a suitable solvent for your chromatography method (e.g., 50-100 µL of 50% methanol).
-
Protocol 2: LC-MS Analysis of Labeled Metabolites
Instrumentation and Columns:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is required to resolve the small mass difference between isotopologues.[9]
-
Column: A column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.
LC-MS Parameters (Example for HILIC):
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
-
Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 9.0
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: Decrease to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Return to 95% B
-
16-20 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Mode: Negative ion mode (often better for sugar phosphates)
-
Scan Range: 75-1000 m/z
-
Resolution: >70,000
-
Data Acquisition: Full scan mode to detect all metabolites, followed by data-dependent MS/MS (ddMS2) to aid in identification.
Data Presentation
The quantitative data from a ¹³C tracing experiment is typically presented as the fractional enrichment or percentage of the labeled metabolite pool over time.
Table 1: Example Fractional Enrichment of Metabolites Downstream of L-Galactose
| Metabolite | Mass Formula | Unlabeled (M+0) m/z | Labeled (M+1) m/z | % Labeled at 1h | % Labeled at 4h | % Labeled at 24h |
| L-Galactose-1-Phosphate | C₆H₁₃O₉P | 259.0219 | 260.0252 | 95% | 98% | 99% |
| GDP-L-Galactose | C₁₆H₂₅N₅O₁₅P₂ | 604.0720 | 605.0754 | 70% | 85% | 92% |
| L-Ascorbate (Vitamin C) | C₆H₈O₆ | 176.0321 | 177.0354 | 15% | 45% | 75% |
Note: The m/z values are for the [M-H]⁻ ion in negative mode. The data presented is illustrative.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the L-Galactose pathway for ascorbate biosynthesis in plants, showing where the ¹³C label from L-Galactose-¹³C-1 would be incorporated.
Caption: L-Galactose pathway for ascorbate biosynthesis.
Experimental Workflow Diagram
This diagram outlines the complete experimental workflow from cell culture to data analysis.
Caption: Workflow for ¹³C metabolic tracer experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leloir pathway - Wikipedia [en.wikipedia.org]
- 5. Galactose - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for L-Galactose-13C-1 Labeling in Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds like L-Galactose-13C-1 is a powerful technique for elucidating the metabolic fate of specific molecules within cellular systems. This application note provides a detailed protocol for the use of this compound in mammalian cell culture to trace its incorporation into downstream metabolic pathways. By replacing standard galactose or glucose with its 13C-labeled counterpart, researchers can perform metabolic flux analysis (MFA) to quantify the contribution of galactose to various cellular processes, including energy metabolism and glycosylation.[1][2][3][4]
Galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate and subsequently enters glycolysis or is used for glycogen synthesis and the formation of UDP-glucose, a key precursor for glycosylation reactions.[5] Studying the flux through this pathway is critical for understanding diseases such as galactosemia and for investigating the metabolic reprogramming that occurs in cancer and other pathological states.[5] This protocol outlines the necessary steps for cell culture preparation, labeling with this compound, sample extraction, and analysis by mass spectrometry.
Data Presentation
The successful application of this protocol will yield quantitative data on the incorporation of the 13C label from this compound into various downstream metabolites. The following tables provide an example of how to structure the collected data for clear comparison and interpretation. The specific values will be dependent on the cell line, experimental conditions, and analytical instrumentation.
Table 1: Mass Isotopomer Distribution in Key Metabolites Following this compound Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Galactose-1-Phosphate | |||||||
| UDP-Galactose | |||||||
| UDP-Glucose | |||||||
| Glucose-6-Phosphate | |||||||
| Fructose-6-Phosphate | |||||||
| Lactate | |||||||
| Citrate |
M+n represents the mass isotopologue with 'n' 13C atoms. The percentages should be corrected for the natural abundance of 13C.
Table 2: Relative Abundance of Key Metabolites in this compound Labeled vs. Control Cells
| Metabolite | Relative Abundance (Labeled/Control) | p-value |
| Galactose-1-Phosphate | ||
| UDP-Galactose | ||
| UDP-Glucose | ||
| ATP | ||
| Lactate |
Experimental Protocols
This section provides a detailed methodology for a typical this compound labeling experiment.
Protocol 1: this compound Labeling of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cell line of choice (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Glucose-free and galactose-free cell culture medium
-
This compound (ensure high isotopic purity, e.g., >99%)
-
Sterile tissue culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Cell Seeding:
-
Culture cells in standard complete medium until they reach the desired confluency for passaging.
-
Seed the cells into 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. This will depend on the growth rate of the specific cell line. For many cell lines, seeding 2 x 10^5 to 5 x 10^5 cells per well is a good starting point.[6]
-
Incubate the plates overnight to allow for cell attachment.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free and galactose-free basal medium with this compound at a final concentration equivalent to the standard glucose or galactose concentration in your regular medium (e.g., 10 mM).
-
Add dialyzed FBS to the desired concentration (e.g., 10%). Dialyzed FBS is crucial to minimize the presence of unlabeled sugars and other small molecules.[6]
-
Add penicillin-streptomycin to the final concentration.
-
Warm the labeling medium to 37°C before use.
-
-
Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to each well (e.g., 2 mL for a 6-well plate).
-
Incubate the cells for a desired period. The optimal labeling time to reach isotopic steady-state can vary between cell lines and metabolic pathways. A time course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal duration. For many central carbon metabolites, a 24-hour labeling period is sufficient to approach a steady state.[7]
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled galactose.
-
Add 1 mL of ice-cold 80% methanol to each well.[8]
-
Use a cell scraper to detach the cells in the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
The resulting metabolite extract can be stored at -80°C until analysis.
-
Protocol 2: Sample Analysis by LC-MS/MS
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for your LC-MS method (e.g., 50% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Set up a multiple reaction monitoring (MRM) or a full scan method to detect the unlabeled (M+0) and 13C-labeled (M+1, M+2, etc.) forms of the target metabolites.
-
The specific mass transitions and collision energies will need to be optimized for each metabolite of interest.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the target metabolites.
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the fractional contribution of each isotopologue to the total pool of each metabolite.
-
Perform statistical analysis to compare the labeling patterns between different experimental conditions.
-
Mandatory Visualizations
Signaling Pathway: The Leloir Pathway for Galactose Metabolism
Caption: The Leloir Pathway for the metabolism of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound labeling in cell culture.
References
- 1. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
Application Notes and Protocols for L-Galactose-13C-1 in Carbohydrate Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Galactose-13C-1, a stable isotope-labeled sugar, as a powerful tracer for investigating carbohydrate metabolism. This document offers detailed protocols for its application in various research contexts, guidelines for data analysis, and visualizations of key metabolic pathways and experimental workflows.
Application Notes
This compound serves as a valuable tool for metabolic research, enabling the tracing of galactose fate in biological systems. Its non-radioactive nature makes it a safe alternative to radiolabeled isotopes for in vivo and in vitro studies. The primary applications of this compound include:
-
Elucidating Galactose Metabolism Pathways: this compound allows for the detailed study of the Leloir pathway, the principal route for galactose conversion to glucose. By tracking the incorporation of the 13C label into various metabolites, researchers can quantify the flux through this pathway and identify potential enzymatic defects, such as those seen in galactosemia.[1][2][3]
-
Investigating Inborn Errors of Metabolism: In diseases like galactosemia, where the Leloir pathway is impaired, this compound can be used to trace the activity of alternative metabolic routes.[2][4][5] This is crucial for understanding the pathophysiology of such disorders and for developing and monitoring therapeutic interventions.
-
Assessing Whole-Body and Tissue-Specific Energy Metabolism: The conversion of galactose to glucose and its subsequent oxidation can be monitored using this compound. This has applications in exercise physiology and nutrition research to determine the contribution of galactose to overall energy expenditure.[6]
-
Drug Development and Pharmacology: Pharmaceutical research can leverage this compound to study the effects of drugs on carbohydrate metabolism and to understand the metabolic phenotype of different cell types or disease models.
Data Presentation
The following tables summarize quantitative data from studies utilizing 13C-labeled galactose to investigate carbohydrate metabolism.
Table 1: Plasma Galactose Concentrations in Different Human Cohorts
| Cohort | Mean Plasma D-Galactose Concentration (μmol/L) | Standard Deviation (μmol/L) | Sample Size (n) |
| Healthy Adults | 0.12 | 0.03 | 16 |
| Diabetic Patients | 0.11 | 0.04 | 15 |
| Patients with Classical Galactosemia | 1.44 | 0.54 | 10 |
| Obligate Heterozygous Parents (Galactosemia) | 0.17 | 0.07 | 5 |
Data extracted from a study using a stable-isotope dilution method with D-[13C]Galactose.[7]
Table 2: Exogenous Carbohydrate Oxidation Rates During Exercise
| Ingested Carbohydrate | Peak Exogenous Carbohydrate Oxidation ( g/min ) | Standard Error of the Mean ( g/min ) | Percentage of Ingested Carbohydrate Oxidized |
| 8% Galactose Solution ([1-13C]galactose) | 0.41 | 0.03 | 21% |
| 8% Glucose Solution ([U-13C]glucose) | 0.85 | 0.04 | 46% |
Data from a study comparing the oxidation of orally ingested galactose and glucose during prolonged submaximal cycling exercise.[8]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro 13C-Galactose Metabolism in Cultured Cells (e.g., Lymphoblasts)
This protocol is adapted from studies investigating galactose metabolism in normal and galactosemic lymphoblasts.[1][3]
1. Cell Culture and Incubation:
- Culture lymphoblasts in appropriate media to the desired cell density.
- Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a glucose-free medium.
- Add this compound to a final concentration of 1 mM.
- Incubate the cells for specific time points (e.g., 2.5 and 5 hours) at 37°C.
2. Metabolite Extraction:
- Terminate the incubation by placing the cell suspension on ice.
- Centrifuge the cells and discard the supernatant.
- Wash the cell pellet with ice-cold PBS.
- Extract metabolites by adding a solution of perchloric acid or trichloroacetic acid.
- Vortex and incubate on ice to precipitate proteins.
- Centrifuge to pellet the protein debris.
- Neutralize the supernatant containing the metabolites with a potassium hydroxide solution.
- Centrifuge to remove the potassium perchlorate precipitate.
- The resulting supernatant contains the 13C-labeled metabolites for analysis.
3. Analytical Methods:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Lyophilize the metabolite extract and reconstitute in D2O.
- Acquire 13C and 1H NMR spectra to identify and quantify 13C-labeled metabolites such as galactose-1-phosphate, UDP-galactose, and UDP-glucose.[3]
- Gas Chromatography-Mass Spectrometry (GC-MS):
- Derivatize the dried metabolite extract to make the sugars volatile (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[9]
- Analyze the derivatized sample by GC-MS to separate and quantify the 13C-labeled sugars and their metabolites based on their mass spectra.
Protocol 2: In Vivo 13C-Galactose Tracer Studies in Humans
This protocol is a general guideline based on studies of galactose metabolism in human subjects.[6]
1. Subject Preparation:
- Subjects should fast overnight prior to the study.
- Insert intravenous catheters for infusion of the tracer and for blood sampling.
2. Tracer Administration:
- Prepare a sterile solution of this compound in saline.
- Administer the tracer as a bolus injection followed by a constant infusion to achieve a steady-state isotopic enrichment in the plasma.
3. Blood Sampling:
- Collect baseline blood samples before the tracer infusion.
- Collect blood samples at regular intervals during the infusion to monitor the isotopic enrichment of galactose and its metabolites.
- Collect plasma by centrifugation of the blood samples.
4. Sample Preparation and Analysis:
- Plasma Deproteinization: Precipitate plasma proteins using an appropriate method (e.g., with acetonitrile or perchloric acid).
- Purification: Use ion-exchange chromatography to separate sugars from other plasma components.
- Analytical Methods:
- Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS): This technique is highly sensitive for measuring the 13C enrichment of plasma galactose and glucose.[6]
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the purified sugars and analyze by GC-MS to determine the concentration and isotopic enrichment of galactose.[7]
Visualizations
The following diagrams illustrate key metabolic pathways and experimental workflows.
Caption: The Leloir Pathway for galactose metabolism.
Caption: General experimental workflow for 13C-metabolic flux analysis.
References
- 1. Machine learning enables identification of an alternative yeast galactose utilization pathway | Great Lakes Bioenergy Research Center [glbrc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative pathways of galactose assimilation: could inverse metabolic engineering provide an alternative to galactosemic patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Oxidation of independent and combined ingested galactose and glucose during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of L-Galactose-¹³C-1 in Glycobiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Galactose is a monosaccharide that plays a specialized role in mammalian glycobiology, primarily serving as a precursor for the synthesis of L-fucose (6-deoxy-L-galactose).[1] L-fucose is a critical component of many N- and O-linked glycans and glycolipids, where it is often found at terminal positions and mediates a variety of biological processes, including cell adhesion, signaling, and immune responses. The use of L-Galactose labeled with the stable isotope carbon-13 at the C-1 position (L-Galactose-¹³C-1) provides a powerful tool for tracing the metabolic flux of L-galactose into fucosylated glycans. This allows for the quantitative analysis of fucosylation dynamics and the elucidation of the roles of fucosylated glycoconjugates in health and disease.
The primary application of L-Galactose-¹³C-1 is in metabolic labeling studies of cultured cells or in vivo models.[2] Once introduced, L-Galactose-¹³C-1 is taken up by cells and enters the fucose salvage pathway.[3][4][5][6] Through a series of enzymatic reactions, it is converted to GDP-L-fucose, the nucleotide sugar donor for fucosyltransferases. The ¹³C label is retained throughout this process, allowing for the detection and quantification of newly synthesized fucosylated glycans using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Key Applications
-
Metabolic Flux Analysis of Fucosylation: Quantifying the rate of L-fucose biosynthesis from L-galactose and its incorporation into specific glycans.
-
Identification of Fucosylated Glycoproteins: Identifying novel or known glycoproteins that are modified with fucose derived from the L-galactose salvage pathway.
-
Structural Analysis of Glycans: The ¹³C label serves as a specific probe in NMR spectroscopy for determining the structure and conformation of fucosylated glycans.[7]
-
Drug Discovery and Development: Assessing the effects of drug candidates on fucosylation pathways, which are often altered in diseases such as cancer.
Metabolic Pathway of L-Galactose-¹³C-1 to Fucosylated Glycans
The metabolic conversion of L-Galactose-¹³C-1 to a fucosylated glycan is a multi-step process that primarily involves the salvage pathway for GDP-L-fucose synthesis. The ¹³C label at the C-1 position is tracked through this pathway.
Caption: Metabolic pathway of L-Galactose-¹³C-1.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Galactose-¹³C-1
This protocol describes the general procedure for labeling glycans in cultured mammalian cells using L-Galactose-¹³C-1.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Galactose-¹³C-1
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Conical tubes (15 mL and 50 mL)
-
Microcentrifuge tubes
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Microscope
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in their standard growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in new culture plates at a density that will allow for logarithmic growth during the labeling period. It is recommended to seed at least three replicate plates for each condition.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium supplemented with dFBS. The use of dialyzed serum is recommended to reduce the concentration of unlabeled monosaccharides.
-
Prepare a stock solution of L-Galactose-¹³C-1 in sterile water or PBS.
-
Add L-Galactose-¹³C-1 to the culture medium to a final concentration typically in the range of 50-200 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
-
Metabolic Labeling:
-
When cells reach the desired confluency (typically 50-70%), aspirate the standard growth medium.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium containing L-Galactose-¹³C-1 to the cells.
-
Incubate the cells for a period ranging from 24 to 72 hours. The optimal labeling time depends on the cell doubling time and the turnover rate of the glycoproteins of interest.
-
-
Cell Harvesting:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Harvest the cells by scraping in ice-cold PBS.
-
Transfer the cell suspension to a pre-chilled conical tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
-
Protocol 2: N-Glycan Release and Purification for Mass Spectrometry Analysis
This protocol outlines the steps for releasing N-linked glycans from glycoproteins and their subsequent purification.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F
-
Ammonium bicarbonate buffer
-
C18 Sep-Pak cartridges
-
Solvents for solid-phase extraction (e.g., acetic acid, propanol, methanol)
Equipment:
-
Sonicator
-
Thermomixer
-
Lyophilizer
-
Solid-phase extraction manifold
Procedure:
-
Protein Extraction and Denaturation:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Quantify the protein concentration of the lysate.
-
To denature the proteins, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylate the proteins by adding IAA to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the protein sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate at 37°C overnight.
-
-
N-Glycan Release:
-
Heat the sample at 95°C for 10 minutes to inactivate the trypsin.
-
Add PNGase F to the glycopeptide mixture and incubate at 37°C for 16-24 hours to release the N-glycans.
-
-
Glycan Purification:
-
Acidify the sample with acetic acid.
-
Condition a C18 Sep-Pak cartridge with methanol, followed by 5% acetic acid.
-
Load the sample onto the C18 cartridge. The peptides will bind to the cartridge, while the more hydrophilic glycans will be in the flow-through.
-
Collect the flow-through containing the released N-glycans.
-
Wash the cartridge with 5% acetic acid and collect the wash.
-
Pool the flow-through and the wash fractions.
-
Lyophilize the purified N-glycans.
-
Protocol 3: Mass Spectrometry Analysis of ¹³C-Labeled Glycans
This protocol provides a general workflow for analyzing the ¹³C-labeled glycans by MALDI-TOF MS.
Materials:
-
Lyophilized N-glycans from Protocol 2
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
MALDI target plate
Equipment:
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Reconstitute the lyophilized glycans in a small volume of ultrapure water.
-
Prepare a saturated solution of the MALDI matrix in an appropriate solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
On the MALDI target plate, spot 1 µL of the glycan sample and immediately add 1 µL of the matrix solution.
-
Allow the spot to air dry completely.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the positive ion reflectron mode.
-
Calibrate the instrument using a known standard.
-
Analyze the spectra to identify fucosylated glycans. The incorporation of one ¹³C atom will result in a mass shift of +1.00335 Da for the corresponding glycan peak.
-
Quantitative Data Presentation
The following tables are illustrative examples of how quantitative data from a mass spectrometry experiment using L-Galactose-¹³C-1 can be presented.
Table 1: Relative Abundance of Fucosylated N-Glycans
| Glycan Composition | Monoisotopic Mass (¹²C) | Monoisotopic Mass (¹³C-labeled) | Relative Abundance (%) - Unlabeled | Relative Abundance (%) - Labeled |
| Hex5HexNAc4dHex1 | 1809.65 | 1810.65 | 100 | 45 |
| Hex5HexNAc4dHex1 (¹³C) | - | - | 0 | 55 |
| Hex6HexNAc5dHex1 | 2174.79 | 2175.79 | 100 | 60 |
| Hex6HexNAc5dHex1 (¹³C) | - | - | 0 | 40 |
This table shows the relative abundance of two fucosylated N-glycans in unlabeled and L-Galactose-¹³C-1 labeled cells. The data indicates the percentage of the newly synthesized fucosylated glycan pool.
Table 2: Isotopic Enrichment of a Specific Fucosylated Glycan
| Time Point (hours) | % Unlabeled (M) | % Labeled (M+1) |
| 0 | 100 | 0 |
| 12 | 85 | 15 |
| 24 | 68 | 32 |
| 48 | 45 | 55 |
| 72 | 30 | 70 |
This table illustrates the time-dependent incorporation of the ¹³C label into a specific fucosylated glycan, allowing for the calculation of the fucosylation rate.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for metabolic labeling and analysis of glycans using L-Galactose-¹³C-1.
Caption: Experimental workflow for ¹³C-glycan analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel 13C isotopic labelling strategy for probing the structure and dynamics of glycan chains in situ on glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: L-Galactose-¹³C-1 Breath Test for Liver Function Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of hepatic function is crucial in the diagnosis, staging, and management of liver diseases, as well as in the development of hepatotoxic drugs. While liver biopsy remains the gold standard for diagnosing the presence and severity of liver disease, it is an invasive procedure with potential complications.[1] Consequently, there is a significant need for non-invasive, quantitative, and reliable methods to assess liver function. The L-Galactose-¹³C-1 Breath Test (GBT) is a non-invasive diagnostic tool that measures the metabolic capacity of the liver, providing a quantitative assessment of functional hepatic cell mass.[2]
Principle of the Method
The GBT is based on the principle that galactose is almost exclusively metabolized by the liver.[3] Following administration, ¹³C-labeled galactose is absorbed and transported to the liver, where it enters the Leloir pathway. The rate-limiting step in this pathway is the phosphorylation of galactose to galactose-1-phosphate, a reaction catalyzed by the cytosolic enzyme galactokinase.[2][3] Subsequent enzymatic reactions convert galactose-1-phosphate into glucose-1-phosphate, which can then enter glycolysis and the tricarboxylic acid (TCA) cycle. This process ultimately leads to the oxidation of the ¹³C-1 carbon of galactose, releasing it as labeled carbon dioxide (¹³CO₂) in the exhaled breath.
The rate of ¹³CO₂ exhalation is directly proportional to the liver's capacity to metabolize galactose, thus reflecting the functional mass of hepatocytes.[2] A reduction in liver function, as seen in cirrhosis or fibrosis, leads to a decreased rate of ¹³C-galactose metabolism and consequently, a lower amount of ¹³CO₂ in the breath.[1][4] The analysis of ¹³CO₂ in breath samples can be performed using isotope ratio mass spectrometry (IRMS) or infrared spectrometry (IR).[5][6]
Caption: Metabolism of L-Galactose-¹³C-1 in the liver.
Applications in Research and Drug Development
The GBT is a versatile tool with several key applications:
-
Diagnosis of Liver Cirrhosis: The test can effectively distinguish between healthy individuals and patients with liver cirrhosis.[1][4]
-
Staging of Liver Disease: GBT results correlate with the severity of liver disease. It can differentiate between patients with compensated versus decompensated cirrhosis and its results are significantly different across various stages of liver fibrosis in chronic hepatitis C.[4][7]
-
Quantitative Assessment of Liver Function: The test provides a dynamic measure of hepatic metabolic capacity, which can be more informative than static biochemical tests.
-
Monitoring Disease Progression: Serial GBT measurements can potentially track the progression of chronic liver disease or the response to therapeutic interventions.
-
Investigating Inborn Errors of Metabolism: The test is used to assess whole-body galactose oxidation capacity in patients with metabolic disorders like classical galactosemia.[8]
Quantitative Data Summary
The performance of the ¹³C-Galactose Breath Test has been evaluated in various clinical settings. The tables below summarize key quantitative findings.
Table 1: Diagnostic Accuracy of GBT for Liver Cirrhosis
| Parameter | Value | Population | Source |
|---|---|---|---|
| Sensitivity | 93% | Normal Subjects vs. Cirrhotics | [4] |
| Specificity | 87% | Normal Subjects vs. Cirrhotics | [4] |
| Sensitivity | 71.4% | Compensated vs. Decompensated Cirrhosis | [1] |
| Specificity | 85.0% | Compensated vs. Decompensated Cirrhosis | [1] |
| Accuracy | 83.7% | Compensated vs. Decompensated Cirrhosis |[1] |
Table 2: Correlation of GBT with Liver Function in a Rat Model
| Parameter | Correlation Coefficient (r) | p-value | Model | Source |
|---|---|---|---|---|
| SP(25) vs. LW/BW | 0.923 | < 0.0001 | Hepatectomy Rat Model | [9][10] |
| S(30) vs. LW/BW | 0.889 | < 0.0001 | Hepatectomy Rat Model | [9] |
SP(25): Single point ¹³CO₂ level at 25 minutes. S(30): Total ¹³CO₂ output at 30 minutes. LW/BW: Liver weight/body weight ratio.
Protocols: L-Galactose-¹³C-1 Breath Test
This section provides detailed methodologies for performing the GBT. Two primary protocols, oral and intravenous administration, are described.
Caption: General workflow for the ¹³C-Galactose Breath Test.
Protocol 1: Oral Administration (Human Clinical Studies)
This protocol is adapted from studies assessing liver function in patients with cirrhosis and other chronic liver diseases.[4][8]
A. Patient Preparation
-
Fasting: Patients should fast for a minimum of 2 hours, though an overnight fast is often preferred.[8] They are allowed to drink water during the fasting period and the test.[8]
-
Dietary Restrictions: Instruct patients to avoid ¹³C-enriched foods (e.g., corn-based products) for at least 2 days prior to the test to ensure a stable baseline ¹³CO₂ level.[8]
-
Resting State: Patients should remain in a resting state (sitting or lying down) throughout the duration of the test.[8]
B. Materials and Reagents
-
L-Galactose-1-¹³C (e.g., 100 mg).[4]
-
Unlabeled carrier galactose (e.g., 25 g/m² body surface area).[4]
-
Drinking water (for dissolving galactose).
-
Breath collection tubes (e.g., glass Vacutainer tubes).[8]
-
Straws for breath collection.
C. Test Procedure
-
Baseline Sampling (t=0): Collect two baseline breath samples before administering the galactose solution.[8] To collect a sample, instruct the patient to take a deep breath, hold it for approximately 3 seconds, and then exhale gently through a straw into the collection tube.[8]
-
Dose Preparation and Administration: Dissolve the L-Galactose-1-¹³C and the unlabeled carrier galactose in a standard volume of water. Administer the solution orally to the patient.
-
Post-Dose Sampling: Collect duplicate breath samples at regular intervals. A common schedule is every 30 minutes for up to 4 hours for cirrhosis assessment.[4] For other applications, sampling at 60, 90, and 120 minutes may be sufficient.[8]
-
Sample Storage: Store the collected breath samples at room temperature until analysis.[8]
D. Data Analysis and Interpretation
-
¹³CO₂ Measurement: Analyze the ¹³C/¹²C isotope ratio in the exhaled CO₂ using an appropriate analytical instrument (e.g., isotope ratio mass spectrometer).
-
Calculation: Results are often expressed as the percentage of the administered ¹³C dose recovered per hour (%dose/h) or as the cumulative percentage of the dose recovered (CUMPCD) over the test duration.[1][8]
-
Interpretation: A lower CUMPCD or %dose/h value compared to healthy controls is indicative of impaired hepatic metabolic function.
Protocol 2: Intravenous Administration (Preclinical Research)
This protocol is based on studies conducted in animal models (e.g., rats) to investigate the correlation between GBT and liver mass.[9][10]
A. Animal Preparation
-
Anesthesia: Anesthetize the animal (e.g., with Nembutal) to maintain a stable state during the procedure.[9]
-
Catheterization: Place a catheter in a suitable vein (e.g., femoral vein) for the administration of the test substance.[9]
B. Materials and Reagents
-
L-Galactose-1-¹³C solution for injection.
-
Anesthetic agent.
-
Metabolic cage or system for collecting expired air.
C. Test Procedure
-
Baseline Sampling: Collect baseline expiratory air before the injection.
-
Dose Administration: Administer a bolus of L-Galactose-1-¹³C intravenously. A typical dose in rat models is 100 mg/kg.[9][10]
-
Expiratory Air Collection: Continuously or intermittently measure the ¹³CO₂ levels in the expired air for a period of 60 to 120 minutes.[9][10]
D. Data Analysis and Interpretation
-
¹³CO₂ Measurement: Quantify the ¹³CO₂ concentration in the collected air samples.
-
Calculation: Determine the total ¹³CO₂ output over a specific period (e.g., S(30)) or the single point ¹³CO₂ level at a specific time (e.g., SP(25)).[9]
-
Interpretation: In preclinical models, these values show a strong positive correlation with functional liver mass.[9][10] A lower ¹³CO₂ output signifies reduced hepatic function or mass.
Caption: Logic diagram of GBT outcomes in healthy vs. impaired liver.
References
- 1. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utility of the 13C-galactose breath test as a measure of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lactosolution.com [lactosolution.com]
- 6. europeanreview.org [europeanreview.org]
- 7. [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1-(13)C]Galactose breath test for quantitative measurement of liver function in a short period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Galactose-1-13C in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Galactose-1-13C, a stable isotope-labeled monosaccharide, in pharmaceutical development. Due to the high stereospecificity of human enzymes, L-galactose is not a substrate for the primary galactose metabolic pathway, the Leloir pathway.[1][2] Human galactokinase, the first enzyme in this pathway, does not phosphorylate L-sugars like L-arabinose, indicating that L-galactose is likely not significantly metabolized in mammalian cells.[2]
This property makes L-Galactose-1-13C an excellent tool for tracing non-metabolic processes. Its applications in pharmaceutical development, therefore, pivot from metabolic flux analysis to its use as a stable, quantifiable tracer for cellular uptake, transport mechanisms, and the biodistribution of targeted drug delivery systems.
Application 1: Cellular Uptake and Transporter Kinetics
L-Galactose-1-13C can be employed to investigate the transport of sugars into cells. While D-galactose is transported by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), the affinity and kinetics of these transporters for L-isomers can be assessed using L-Galactose-1-13C.[3][4][5][6][7] This is particularly relevant for the development of glycosylated drugs or drugs that mimic sugar structures to facilitate their entry into cells.
Experimental Protocol: In Vitro Cellular Uptake Assay
This protocol outlines a method for quantifying the uptake of L-Galactose-1-13C into a mammalian cell line.
1. Cell Culture:
- Plate mammalian cells of interest (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
- Culture cells in appropriate media and conditions overnight.
2. Preparation of L-Galactose-1-13C Solution:
- Prepare a stock solution of L-Galactose-1-13C in a suitable buffer (e.g., PBS) at a concentration of 100 mM.
- Further dilute the stock solution in serum-free culture medium to the desired final concentrations for the experiment (e.g., 0.1, 1, 10 mM).
3. Uptake Experiment:
- Wash the cells twice with warm PBS.
- Add the medium containing the desired concentration of L-Galactose-1-13C to each well.
- Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
- To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
4. Metabolite Extraction:
- Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
- Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
- Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube for analysis.
5. Sample Analysis by LC-MS/MS:
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
- Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) to quantify the amount of intracellular L-Galactose-1-13C.
Data Presentation
The quantitative data from such an experiment can be summarized to compare uptake across different cell lines or conditions.
| Cell Line | Concentration (mM) | Time (min) | Intracellular L-Galactose-1-13C (pmol/mg protein) |
| HepG2 | 1 | 5 | 150.2 ± 12.5 |
| HepG2 | 1 | 15 | 425.8 ± 35.1 |
| HepG2 | 1 | 30 | 780.4 ± 62.9 |
| MCF-7 | 1 | 15 | 210.5 ± 21.3 |
| HEK293 | 1 | 15 | 15.3 ± 2.1 |
Experimental Workflow Diagram
Application 2: Tracer for Targeted Drug Delivery Systems
Galactose can be used as a targeting ligand for drug delivery systems, as hepatocytes and certain cancer cells overexpress asialoglycoprotein receptors that recognize galactose residues.[8][9][10] L-Galactose-1-13C can be incorporated into or attached to nanoparticles, liposomes, or other drug carriers to quantify their delivery to target tissues and cells.
Experimental Protocol: In Vivo Biodistribution Study
This protocol provides a general framework for assessing the biodistribution of a L-Galactose-1-13C-labeled drug delivery system in an animal model.
1. Preparation of Labeled Drug Carrier:
- Synthesize the drug delivery vehicle (e.g., liposomes) and incorporate L-Galactose-1-13C. This can be done by using a lipid conjugated to L-Galactose-1-13C during liposome formation.
2. Animal Model:
- Use an appropriate animal model (e.g., mice bearing tumors that express galactose receptors).
- Administer the L-Galactose-1-13C-labeled drug carrier via a suitable route (e.g., intravenous injection).
3. Time-Course Study:
- At various time points post-administration (e.g., 1, 4, 24 hours), euthanize a cohort of animals.
4. Tissue Harvesting and Processing:
- Collect blood and harvest organs of interest (e.g., liver, tumor, spleen, kidneys, heart, lungs).
- Weigh the tissues and homogenize them in a suitable buffer.
5. Extraction of L-Galactose-1-13C:
- Perform a metabolite extraction from the tissue homogenates, similar to the in vitro protocol (e.g., using 80% methanol).
6. Sample Analysis by LC-MS/MS:
- Quantify the amount of L-Galactose-1-13C in each tissue sample using LC-MS/MS.
- Normalize the data to the weight of the tissue to determine the concentration of the drug carrier in each organ.
Data Presentation
Biodistribution data can be presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 15.2 ± 2.1 | 5.8 ± 0.9 | 0.5 ± 0.1 |
| Liver | 45.3 ± 5.8 | 30.1 ± 4.2 | 10.7 ± 1.5 |
| Tumor | 8.9 ± 1.5 | 12.3 ± 2.0 | 9.5 ± 1.8 |
| Spleen | 10.5 ± 1.8 | 8.2 ± 1.1 | 3.1 ± 0.6 |
| Kidneys | 5.1 ± 0.7 | 2.5 ± 0.4 | 0.8 ± 0.2 |
Targeted Drug Delivery Diagram
Metabolic Context: The Leloir Pathway for D-Galactose
For context, it is important to understand the primary metabolic pathway for D-galactose in humans, which L-galactose does not enter. The Leloir pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis.[1][11][12][13][14]
References
- 1. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Sugar recognition by human galactokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal sugar transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prototypical H+/Galactose Symporter GalP Assembles into Functional Trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relevance of Sugar Transport across the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The urinary excretion of galactose and its significance in clinical intravenous galactose tolerance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugar recognition by human galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Acute Oral Galactose Administration on the Redox System of the Rat Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary excretion of oligosaccharides induced by galactose given orally or intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sugar recognition by human galactokinase [ouci.dntb.gov.ua]
- 13. Renal excretion of galactose and galactitol in patients with classical galactosaemia, obligate heterozygous parents and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
Application Notes and Protocols for L-Galactose-13C-1 in Metabolic Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Galactose, an epimer of L-glucose, plays a crucial role in various biological processes, most notably as a key intermediate in the biosynthesis of vitamin C (L-ascorbic acid) in plants.[1][2][3] In mammalian cells, while not a primary energy source in the presence of glucose, galactose can be metabolized through the Leloir pathway, ultimately entering glycolysis. The use of galactose in cell culture has been shown to shift cellular metabolism towards oxidative phosphorylation, making it a valuable tool for studying mitochondrial function.[4][5][6]
L-Galactose-13C-1 is a stable isotope-labeled form of L-galactose that serves as a powerful tracer for elucidating metabolic pathways.[7][8][] By introducing this compound into a biological system, researchers can track the incorporation of the 13C isotope into downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of metabolic fluxes and the identification of active metabolic routes. These application notes provide detailed protocols for utilizing this compound to trace metabolic pathways in both plant and mammalian systems.
Applications
-
Elucidation of the Vitamin C Biosynthesis Pathway in Plants: Tracing the conversion of this compound to L-ascorbic acid and its intermediates to study the regulation and flux of this critical pathway.[1][3][10]
-
Investigation of Galactose Metabolism in Mammalian Cells: Tracking the entry of galactose into glycolysis and the tricarboxylic acid (TCA) cycle to understand the metabolic fate of galactose and its impact on central carbon metabolism.[4][11][12]
-
Studying Mitochondrial Function and Oxidative Phosphorylation: Utilizing the galactose-induced shift to oxidative metabolism to probe mitochondrial activity and dysfunction in various cell models, including cancer and metabolic disorders.[5][6]
-
Glycobiology and Glycoprotein Synthesis Research: Investigating the incorporation of galactose into complex carbohydrates and glycoconjugates.[]
-
Nutritional Studies: Analyzing the absorption, digestion, and utilization of galactose in different physiological and pathological states.[]
Data Presentation
Table 1: Theoretical Mass Isotopologue Distribution of Key Metabolites in the Plant Vitamin C Biosynthesis Pathway Following this compound Labeling
| Metabolite | Chemical Formula | Unlabeled (M+0) Abundance (%) | Labeled (M+1) Abundance (%) |
| L-Galactose-1-phosphate | C6H13O9P | 50 | 50 |
| L-Galactono-1,4-lactone | C6H8O6 | 50 | 50 |
| L-Ascorbic Acid (Vitamin C) | C6H8O6 | 50 | 50 |
Note: This table presents a simplified, theoretical distribution assuming a 50% labeling efficiency of the precursor pool for illustrative purposes. Actual results will vary based on experimental conditions.
Table 2: Expected Relative Abundance of 13C-Labeled Metabolites in Mammalian Cells Cultured with this compound
| Metabolite | Pathway | Expected Relative Abundance of Labeled Isotopologues |
| Galactose-1-phosphate | Leloir Pathway | ++++ |
| UDP-Galactose | Leloir Pathway | +++ |
| UDP-Glucose | Leloir Pathway | +++ |
| Glucose-1-phosphate | Glycolysis | ++ |
| Glucose-6-phosphate | Glycolysis/Pentose Phosphate Pathway | ++ |
| Fructose-6-phosphate | Glycolysis | ++ |
| Dihydroxyacetone phosphate | Glycolysis | + |
| Glyceraldehyde-3-phosphate | Glycolysis | + |
| 3-Phosphoglycerate | Glycolysis | + |
| Phosphoenolpyruvate | Glycolysis | + |
| Pyruvate | Glycolysis/TCA Cycle Entry | + |
| Lactate | Fermentation | + |
| Citrate | TCA Cycle | + |
| α-Ketoglutarate | TCA Cycle | + |
| Succinate | TCA Cycle | + |
| Fumarate | TCA Cycle | + |
| Malate | TCA Cycle | + |
Note: The number of '+' signs indicates the expected relative abundance of the labeled metabolite, which will depend on the metabolic flux through each step.
Experimental Protocols
Protocol 1: Tracing Vitamin C Biosynthesis in Plant Tissues
This protocol outlines the steps for tracing the incorporation of this compound into L-ascorbic acid in plant leaf discs.
Materials:
-
This compound
-
Plant leaves (e.g., Arabidopsis thaliana, spinach)
-
MES buffer (pH 5.7)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 6% trichloroacetic acid)
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Leaf Discs:
-
Excise 1 cm diameter discs from healthy, young plant leaves.
-
Float the leaf discs in a petri dish containing MES buffer (pH 5.7) for 30 minutes to equilibrate.
-
-
Labeling Experiment:
-
Prepare a labeling solution of 10 mM this compound in MES buffer.
-
Transfer the leaf discs to the labeling solution and incubate under light for various time points (e.g., 1, 2, 4, 8 hours).
-
As a control, incubate a set of leaf discs in MES buffer with unlabeled L-galactose.
-
-
Metabolite Extraction:
-
At each time point, remove the leaf discs from the labeling solution, wash briefly with distilled water, and blot dry.
-
Immediately freeze the leaf discs in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of ice-cold extraction buffer to the powder and vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracts using a high-resolution LC-MS system.
-
Use a suitable chromatography column for separating organic acids (e.g., a C18 column).
-
The mobile phases can consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Run a gradient from 0% to 100% B over a specified time to elute the metabolites.
-
Detect the mass isotopologues of L-ascorbic acid and its precursors in negative ion mode.
-
Protocol 2: Tracing Galactose Metabolism in Adherent Mammalian Cells
This protocol describes the procedure for tracing the metabolic fate of this compound in a mammalian cell line (e.g., HEK293, HeLa).
Materials:
-
This compound
-
Adherent mammalian cell line
-
Complete cell culture medium (e.g., DMEM)
-
Galactose-free, glucose-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
80% Methanol (-80°C)
-
Cell scraper
-
LC-MS grade solvents
-
LC-MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in complete medium until they reach 80-90% confluency.
-
Seed the cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
-
Media Preparation:
-
Prepare the labeling medium: galactose-free, glucose-free medium supplemented with 10% dFBS and 10 mM this compound.
-
Prepare a control medium with unlabeled 10 mM L-galactose.
-
-
Labeling Experiment:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold PBS.
-
Aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Place the plates on a shaker at 4°C for 15 minutes.
-
Scrape the cells from the wells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and store at -80°C until LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS system.
-
Employ a suitable chromatographic method for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
-
Detect the mass isotopologues of glycolytic and TCA cycle intermediates.
-
Mandatory Visualizations
Caption: The L-Galactose pathway for Vitamin C biosynthesis in plants.
Caption: Overview of the Leloir pathway for galactose metabolism in mammalian cells.
Caption: General experimental workflow for stable isotope tracing.
References
- 1. Completing a pathway to plant vitamin C synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Ascorbate biosynthesis in higher plants: the role of VTC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway [frontiersin.org]
- 11. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Selection and analysis of galactose metabolic pathway variants of a mouse liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Galactose-13C-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. While glucose metabolism has been extensively studied, the role of other monosaccharides, such as L-galactose, is an emerging area of interest in cancer research. L-Galactose, a stereoisomer of D-galactose, can be utilized by cancer cells through specific metabolic pathways, influencing processes like energy production, glycosylation, and cellular signaling. The use of stable isotope-labeled L-galactose, specifically L-Galactose-13C-1, provides a powerful tool to trace its metabolic fate within cancer cells. This allows for the elucidation of pathway activities, identification of metabolic vulnerabilities, and the development of novel therapeutic strategies.
These application notes provide an overview of the utility of this compound in cancer research, supported by detailed experimental protocols for its application in metabolic tracing studies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Key Applications of this compound in Cancer Research
-
Metabolic Flux Analysis (MFA): Tracing the incorporation of the 13C label from this compound into downstream metabolites allows for the quantification of metabolic fluxes through pathways such as the Leloir pathway. This can reveal how cancer cells utilize L-galactose for energy production and biosynthesis. Studies have shown that some cancer types, such as glioblastoma, can utilize galactose as an alternative fuel source to glucose.[1][2][3][4]
-
Investigating Drug Resistance: Altered galactose metabolism has been linked to drug resistance in some cancers.[5][6] this compound can be used to study how metabolic rewiring in response to therapy affects L-galactose utilization and contributes to resistance mechanisms.
-
Understanding Cancer Stem Cell (CSC) Metabolism: Emerging evidence suggests a role for galactose metabolism in maintaining cancer stem cell properties.[1] this compound can be employed to investigate the specific metabolic dependencies of CSCs, potentially leading to targeted therapies.
-
Tumor Imaging: While less explored than FDG-PET, labeled galactose derivatives have potential for tumor imaging. The specific uptake of galactose by certain cancer cells, for instance, through the asialoglycoprotein receptor (ASGPR), could be exploited for developing novel imaging agents. Although direct in-vivo imaging with this compound is not yet standard, the principles of metabolic imaging with other 13C-labeled compounds are well-established.[7][8][9]
Featured Application: Tracing the Leloir Pathway in Glioblastoma
Glioblastoma (GBM), an aggressive brain tumor, has been shown to utilize galactose as an energy source. The primary pathway for galactose metabolism is the Leloir pathway. This compound can be used to trace the activity of this pathway in GBM cells.
Leloir Pathway Overview
The Leloir pathway converts galactose into glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway.
Caption: The Leloir Pathway for L-Galactose metabolism.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a metabolic flux analysis experiment using this compound in a cancer cell line. This data illustrates how the 13C label is incorporated into various downstream metabolites. Actual values will vary depending on the cell line and experimental conditions.
| Metabolite | Fractional 13C Enrichment (%) | Fold Change vs. Control |
| L-Galactose-1-phosphate | 85.2 ± 4.1 | N/A |
| UDP-Galactose | 70.5 ± 3.5 | N/A |
| Glucose-6-phosphate | 35.1 ± 2.8 | 2.5 ± 0.3 |
| Lactate | 15.8 ± 1.9 | 1.8 ± 0.2 |
| Ribose-5-phosphate | 5.2 ± 0.7 | 1.5 ± 0.1 |
| Glycine | 8.9 ± 1.1 | 2.1 ± 0.2 |
| Serine | 9.3 ± 1.2 | 2.0 ± 0.2 |
Experimental Protocols
Protocol 1: 13C-Metabolic Flux Analysis of this compound using NMR Spectroscopy
This protocol outlines the general steps for tracing the metabolism of this compound in cancer cells using NMR spectroscopy.
Caption: Workflow for NMR-based metabolic tracing.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., U87-MG glioblastoma cells) in 10 cm dishes at a density that will result in ~80% confluency on the day of the experiment.
-
Culture cells in standard DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
-
Isotope Labeling:
-
On the day of the experiment, aspirate the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add glucose-free DMEM supplemented with 10 mM this compound and 10% dialyzed FBS.
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to monitor the dynamics of label incorporation. A 24-hour endpoint is common for steady-state analysis.[5]
-
-
Metabolite Quenching and Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add liquid nitrogen to the plate to flash-freeze the cells.
-
Add 1 mL of ice-cold 80% methanol to the frozen cells and scrape them into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
NMR Sample Preparation:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in 500 µL of deuterium oxide (D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D 1H and 2D 1H-13C HSQC spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Typical 1D 1H parameters: 128 scans, 2-second relaxation delay.
-
Typical 2D 1H-13C HSQC parameters: 2048 x 256 complex points, 8-16 scans per increment.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify and assign peaks corresponding to metabolites of interest by comparing them to spectral databases (e.g., HMDB, BMRB).
-
Quantify the relative abundance of 13C-labeled isotopologues by integrating the cross-peaks in the 2D HSQC spectra.
-
Protocol 2: 13C-Metabolic Flux Analysis of this compound using LC-MS
This protocol details the steps for tracing this compound metabolism using Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher sensitivity and throughput compared to NMR.
Caption: Workflow for LC-MS-based metabolic tracing.
Methodology:
-
Cell Culture and Labeling:
-
Follow steps 1-3 from the NMR protocol.
-
-
Metabolite Quenching and Extraction:
-
Follow step 4 from the NMR protocol.
-
-
LC-MS Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a solvent compatible with your chromatography method (e.g., 100 µL of 50% methanol for HILIC).
-
-
Liquid Chromatography:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often used.
-
Example Gradient (HILIC):
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
-
Mobile Phase B: 5% Water, 95% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
-
Gradient: Start at 90% B, decrease to 10% B over 15 minutes.
-
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Operate in negative ion mode for many central carbon metabolites.
-
Acquire data in full scan mode to capture all mass isotopologues.
-
Example MS Parameters:
-
Mass Range: 70-1000 m/z
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
-
-
Data Analysis:
-
Use software such as El-Maven, XCMS, or vendor-specific software for peak picking, integration, and retention time alignment.
-
Correct for the natural abundance of 13C to determine the fractional enrichment of labeled metabolites.
-
Use software like INCA or Metran for metabolic flux analysis calculations.[2]
-
Concluding Remarks
This compound is a valuable tool for investigating the complexities of cancer cell metabolism. The protocols provided herein offer a foundation for researchers to design and execute metabolic tracing experiments to explore the role of L-galactose in various cancer types. The insights gained from such studies have the potential to uncover novel metabolic dependencies and inform the development of innovative anti-cancer therapies. Further research, particularly in the realm of in vivo imaging and across a broader range of cancer models, will continue to expand the applications of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous PET/MRI with 13C magnetic resonance spectroscopic imaging (hyperPET): phantom-based evaluation of PET quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous PET/MRI with (13)C magnetic resonance spectroscopic imaging (hyperPET): phantom-based evaluation of PET quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperpolarized 13C MRI and PET: in vivo tumor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Galactose-13C-1 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of L-Galactose-13C-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for L-Galactose in mammalian cells?
A1: The primary metabolic pathway for galactose in mammalian cells is the Leloir pathway.[1][2][3][4] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. The key enzymes involved are Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE).[1][2][4]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is experiment-dependent. However, a common starting point for galactose in cell culture media is 10 mM.[5] Standard cell culture media contain glucose concentrations ranging from 5.5 mM to 25 mM.[6] When replacing glucose with this compound, it is advisable to start with a concentration within this physiological range and optimize based on your specific cell line and experimental goals.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required to achieve isotopic steady-state depends on the metabolic pathway and the specific metabolites of interest. For rapidly dividing cells and central carbon metabolism, labeling for at least one to two cell doubling times is a common practice to ensure significant incorporation of the isotope.[7] For pathways with slower turnover, such as lipid biosynthesis, longer incubation times may be necessary.[8] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental setup.
Q4: Can I use this compound in media that also contains glucose?
A4: Yes, it is possible to use this compound in media containing glucose. However, the presence of unlabeled glucose will dilute the isotopic enrichment of downstream metabolites. For experiments aiming to trace the specific contribution of galactose to metabolic pathways, it is recommended to use glucose-free media and replace it with this compound.[8] If both are used, their relative concentrations will influence which carbon source is preferentially utilized by the cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no incorporation of 13C label | 1. Cell line has low expression of Leloir pathway enzymes.[1] 2. This compound concentration is too low. 3. Incubation time is too short.[7] 4. Contamination with unlabeled galactose or glucose. | 1. Test cell line for galactose metabolic capability. Consider using a different cell line if necessary. 2. Increase the concentration of this compound in the medium. A titration experiment is recommended. 3. Increase the incubation time. Perform a time-course experiment to determine optimal labeling duration. 4. Ensure all media components and supplements are free of unlabeled sugars. Use dialyzed fetal bovine serum (FBS).[8] |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Variation in incubation times. 3. Incomplete quenching of metabolism during sample collection. | 1. Ensure precise and consistent cell seeding across all replicates. 2. Standardize all incubation and handling times meticulously. 3. Use a rapid and effective quenching method, such as plunging cell culture plates into liquid nitrogen, to halt metabolic activity instantly. |
| Unexpected labeled metabolites | 1. Isotopic impurity of the this compound tracer. 2. Metabolic cross-talk and unexpected pathway utilization. | 1. Check the isotopic purity of the tracer provided by the manufacturer. 2. This may represent a novel biological finding. Further investigation into the metabolic pathways of your specific cell line may be warranted. |
| Cell stress or death after switching to galactose medium | 1. Some cell lines are highly dependent on glucose and adapt poorly to galactose as the primary carbon source.[9] 2. Depletion of essential nutrients in the custom medium. | 1. Gradually adapt the cells to the galactose medium over several passages. 2. Ensure the custom medium is supplemented with all necessary amino acids, vitamins, and other essential nutrients. |
Experimental Protocols
Protocol: Metabolic Labeling of Mammalian Cells with this compound
This protocol provides a general guideline for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and L-glutamine-free corresponding medium
-
This compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid nitrogen
-
Cell scraper
-
80% Methanol (HPLC grade), pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in their standard culture medium. Include extra wells for cell counting.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of this compound (e.g., 10 mM) and dFBS. Ensure all other necessary supplements (e.g., L-glutamine, pyruvate) are added. Warm the medium to 37°C.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add the pre-warmed this compound labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Metabolite Extraction:
-
To quench metabolism, quickly aspirate the labeling medium and place the 6-well plate on a bed of dry ice or a pre-chilled metal block.
-
Wash the cells rapidly with ice-cold PBS.
-
Aspirate the PBS and add 1 mL of pre-chilled 80% methanol to each well.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes briefly and centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
The extracts can be stored at -80°C until analysis by mass spectrometry or NMR.
-
Visualizations
Leloir Pathway for Galactose Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Leloir pathway - Wikipedia [en.wikipedia.org]
- 4. tuscany-diet.net [tuscany-diet.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucose in Cell Culture [sigmaaldrich.com]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 9. Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes | PLOS One [journals.plos.org]
Technical Support Center: L-Galactose-13C-1 Labeling
Welcome to the technical support center for L-Galactose-13C-1 labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during metabolic labeling studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a stable isotope-labeled form of L-Galactose, where the carbon atom at the first position (C1) is replaced with a heavy isotope of carbon, 13C. Its primary application is as a tracer in metabolic studies to investigate the pathways of galactose metabolism, including its incorporation into glycoproteins, glycolipids, and other downstream metabolites.
Q2: Which metabolic pathway does this compound primarily enter?
A2: L-Galactose is primarily metabolized through the Leloir pathway . In this pathway, it is converted in a series of enzymatic steps into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. The 13C label at the C1 position can be tracked as it is incorporated into various downstream metabolites.
Q3: Can I use this compound in cell culture media that also contains glucose?
A3: Yes, but with important considerations. Glucose is often preferentially metabolized over galactose, and high concentrations of glucose can inhibit galactose uptake and metabolism. This competition can lead to lower than expected incorporation of the 13C label from this compound. It is often recommended to either replace glucose with galactose entirely or to use a significantly lower glucose-to-galactose ratio to enhance galactose utilization.
Q4: What are the main analytical techniques used to measure the incorporation of this compound?
A4: The two primary analytical techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . MS-based methods (e.g., GC-MS, LC-MS) are highly sensitive and can detect the mass shift in metabolites due to the 13C incorporation. NMR spectroscopy (specifically 13C-NMR or 1H-NMR) can provide detailed information about the position of the 13C label within a molecule, which is crucial for pathway analysis.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time depends on the specific cell type, the metabolic pathway of interest, and the desired level of enrichment. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system. Generally, significant labeling can be observed within a few hours, but reaching isotopic steady-state may take longer.
Troubleshooting Guides
Issue 1: Low or No Incorporation of 13C Label
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Competition with Glucose | High levels of glucose in the culture medium can suppress galactose transport and metabolism. Solution: Reduce or remove glucose from the medium. If glucose is essential, use a lower concentration. Consider a glucose-free pre-incubation period to deplete intracellular glucose stores before adding the this compound containing medium. |
| Low Activity of Leloir Pathway Enzymes | The cell line being used may have low expression or activity of key enzymes in the Leloir pathway (e.g., GALK, GALT, GALE). Solution: Check the literature for information on galactose metabolism in your specific cell line. If possible, perform enzyme activity assays or western blots for key Leloir pathway enzymes. Consider using a different cell line known to metabolize galactose efficiently. |
| Cell Health Issues | Poor cell viability or metabolic state can lead to reduced uptake and metabolism of all nutrients, including galactose. Solution: Ensure cells are healthy and in the exponential growth phase before starting the labeling experiment. Check for signs of stress or contamination. |
| Incorrect this compound Concentration | The concentration of the tracer may be too low to achieve detectable enrichment. Solution: Increase the concentration of this compound in the medium. Consult literature for typical concentrations used in similar experiments. |
| Problems with Sample Preparation and Analysis | The 13C label may be lost during sample extraction, or the analytical method may not be sensitive enough. Solution: Review your sample preparation protocol to ensure it is suitable for the metabolites of interest. Optimize your MS or NMR parameters for the detection of 13C-labeled compounds. Include appropriate positive and negative controls. |
Issue 2: Unexpected Labeling Patterns or Metabolite Enrichment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Activity of Alternative Metabolic Pathways | While the Leloir pathway is primary, minor alternative pathways for galactose metabolism exist and could become more active under certain conditions. Solution: Carefully analyze the mass isotopologue distribution of key metabolites to trace the path of the 13C label. This can provide clues about the activity of alternative pathways. |
| Label Scrambling | The 13C label may be redistributed to other carbon positions through reversible reactions or metabolic cycling. Solution: Use positional isotope analysis (e.g., with NMR or tandem MS) to determine the exact location of the 13C label in downstream metabolites. This can help to elucidate the metabolic routes leading to the observed labeling pattern. |
| Contribution from Unlabeled Sources | Intracellular pools of unlabeled metabolites can dilute the 13C enrichment. Solution: Pre-incubate cells in a medium free of the unlabeled metabolite before introducing the tracer. Perform a time-course experiment to monitor the kinetics of label incorporation and the approach to isotopic steady state. |
| Contamination | Contamination of the sample with unlabeled compounds can interfere with the analysis. Solution: Ensure all reagents and labware are clean. Run blank samples to check for background signals. |
Experimental Protocols
General Protocol for this compound Labeling in Adherent Mammalian Cells
-
Cell Seeding: Seed adherent cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Pre-incubation (Optional but Recommended): To reduce competition from glucose, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Then, add a glucose-free medium and incubate for 1-2 hours.
-
Labeling: Aspirate the pre-incubation medium and replace it with the labeling medium containing this compound at the desired concentration. The labeling medium should ideally be glucose-free or have a low glucose concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Place the culture vessel on ice and aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by MS or NMR to determine the extent and pattern of 13C incorporation.
Quantitative Data Presentation
Table 1: Hypothetical Time-Course of 13C Enrichment in Key Metabolites after this compound Labeling
This table provides an example of the expected 13C enrichment in key metabolites over time in a cell line actively metabolizing galactose. Actual values will vary depending on the experimental conditions.
| Metabolite | 2 hours | 6 hours | 12 hours | 24 hours |
| Galactose-1-Phosphate | 85% | 95% | 98% | 99% |
| UDP-Galactose | 60% | 85% | 92% | 95% |
| UDP-Glucose | 55% | 80% | 90% | 94% |
| Glucose-1-Phosphate | 50% | 78% | 88% | 92% |
| Glycolytic Intermediates (e.g., Lactate) | 20% | 50% | 70% | 85% |
Visualizations
Diagram 1: The Leloir Pathway for L-Galactose Metabolism
Technical Support Center: L-Galactose-13C-1 NMR Signal-to-Noise Optimization
Welcome to the technical support center for optimizing signal-to-noise (S/N) in L-Galactose-13C-1 Nuclear Magnetic Resonance (NMR) experiments. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to enhance the quality of their NMR data.
Troubleshooting Guide
This section addresses common issues encountered during this compound NMR experiments that can lead to poor signal-to-noise.
Issue 1: Weak or Noisy 13C Signals
-
Question: My 13C NMR spectrum for this compound is very weak, and the baseline is noisy. What are the likely causes and how can I improve the signal?
-
Answer: Low signal-to-noise in 13C NMR is a common challenge due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus.[1][2] For isotopically labeled compounds like this compound, the primary issue is often suboptimal experimental parameters or sample concentration.
Potential Causes & Solutions:
-
Insufficient Number of Scans (NS): The S/N ratio is directly proportional to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Recommendation: Increase the number of scans (NS). For dilute samples, a significant number of scans (e.g., >1024) may be necessary.[3]
-
-
Suboptimal Relaxation Delay (D1): If the relaxation delay is too short relative to the T1 (spin-lattice relaxation time) of the 13C-1 carbon, the magnetization will not fully recover between pulses, leading to signal loss. Quaternary carbons and carbons in large molecules can have long T1 values.
-
Recommendation: Increase the relaxation delay (D1). A common starting point is a D1 of 1-2 seconds, but for quantitative results, D1 should be at least 5 times the longest T1.[4]
-
-
Incorrect Pulse Angle (Flip Angle): A 90° pulse provides the maximum signal for a single scan, but it requires a long relaxation delay (5 x T1) for full recovery.
-
Low Sample Concentration: The most direct way to improve the signal is to increase the number of target nuclei in the coil.
-
Recommendation: Increase the concentration of your this compound sample whenever possible.[4]
-
-
Suboptimal Probe Tuning and Matching: An improperly tuned and matched NMR probe will not efficiently transmit power to the sample or detect the resulting signal.
-
Recommendation: Always tune and match the probe for the specific sample and solvent before starting an experiment.
-
-
Issue 2: Missing Carbon Signals
-
Question: I am not observing the signal for the 13C-1 carbon of L-Galactose, or other expected signals are missing. Why might this be happening?
-
Answer: Missing signals can be due to several factors, often related to long relaxation times or dynamic processes in the molecule.
Potential Causes & Solutions:
-
Very Long T1 Relaxation Time: The 13C-1 carbon in L-Galactose is an anomeric carbon, and its relaxation time can be influenced by its local environment and molecular tumbling. If the T1 is very long and the recycle delay (acquisition time + relaxation delay) is too short, the signal can become saturated and disappear.
-
Recommendation: Increase the relaxation delay (D1) significantly (e.g., to 10-30 seconds) or use a very small flip angle.
-
-
Chemical Exchange: If the L-Galactose is undergoing chemical exchange on a timescale similar to the NMR experiment (e.g., mutarotation between anomers if not at equilibrium), the signal can be broadened to the point where it is lost in the baseline noise.[6]
-
Recommendation: Ensure your sample has reached equilibrium. You may also try acquiring the spectrum at a different temperature to move out of the intermediate exchange regime.
-
-
Very Short T2 Relaxation Time: Fast relaxation (short T2) can lead to very broad signals that are difficult to distinguish from the baseline.[6] This is more common in very large molecules or viscous solutions.
-
Recommendation: If viscosity is an issue, consider diluting the sample or increasing the temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I optimize my acquisition parameters for the best S/N in the shortest time?
A1: The goal is to find a balance between signal intensity per scan and the number of scans acquired over a given period.[3]
-
Ernst Angle: For a given T1 and recycle delay (TR), there is an optimal flip angle, known as the Ernst angle, that provides the maximum signal intensity over time. The formula is: cos(α) = exp(-TR/T1).
-
Practical Approach: For many 13C experiments on small molecules where T1 values are a few seconds, using a 30° flip angle with a relaxation delay (D1) of 1-2 seconds is a good starting point.[3] This allows for rapid signal averaging.
Q2: What is the Nuclear Overhauser Effect (NOE) and how does it affect my this compound spectrum?
A2: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[7] In 13C NMR, broadband proton decoupling during the acquisition and relaxation delay leads to an NOE enhancement of the signals for carbons that are dipolar-coupled to protons (i.e., protonated carbons).[3] This can significantly increase the signal intensity (up to 200%).[3] The 13C-1 anomeric carbon in galactose is attached to a proton, so it will benefit from NOE.
Q3: Should I be using 1H-13C heteronuclear correlation experiments like HSQC or HMBC to improve detection?
A3: Yes, these can be excellent alternatives, especially for dilute samples.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment detects the 13C nucleus indirectly through its directly attached proton. Since the experiment relies on the higher sensitivity of 1H detection, it can often provide a signal for a 13C-1/H-1 correlation when a direct 1D 13C experiment fails.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between carbons and protons over two or three bonds. It is also a proton-detected experiment and thus more sensitive than direct 13C detection.
-
Benefit: The projection of a 2D heteronuclear correlation spectrum can sometimes serve as a highly sensitive alternative to a standard 1D 13C spectrum.[7]
Q4: Are there advanced techniques to dramatically boost the signal?
A4: Yes, several hyperpolarization techniques can increase the 13C NMR signal by several orders of magnitude.
-
Dynamic Nuclear Polarization (DNP): This method transfers the high polarization of electron spins to the 13C nuclear spins, often at very low temperatures, before dissolving the sample and rapidly transferring it to the NMR spectrometer.[8]
-
SABRE-Relay (Signal Amplification by Reversible Exchange - Relay): This technique uses parahydrogen to hyperpolarize a catalyst, which then transfers the polarization to a substrate, and subsequently to a secondary molecule like a sugar.[1][2][9][10] Signal enhancements of over 250-fold at high field have been reported for sugars.[1][2] These methods require specialized equipment and expertise.
Data Presentation
Table 1: Effect of Key Acquisition Parameters on Signal-to-Noise (S/N)
| Parameter | Change | Effect on S/N | Typical Starting Value for this compound | Considerations |
| Number of Scans (NS) | Increase | Increases S/N by √NS | 128 - 2048+ | Time-consuming; the primary method for improving S/N. |
| Relaxation Delay (D1) | Increase | Increases signal per scan (up to a point) | 2.0 s | Must be long enough for T1 relaxation, especially for quantitative analysis.[3] |
| Pulse (Flip) Angle | Decrease (from 90°) | Decreases signal per scan, but allows for shorter D1, increasing S/N over time. | 30° | Optimal for nuclei with long T1 values to maximize scans in a given time.[3] |
| Acquisition Time (AQ) | Increase | Increases digital resolution; can slightly improve S/N. | 1.0 s | Longer AQ requires a longer D1 to maintain the same recycle delay.[3] |
| Sample Concentration | Increase | Directly increases signal intensity. | As high as solubility allows | The most effective way to improve the signal.[4] |
Experimental Protocols
Protocol 1: Standard 1D 13C NMR for this compound
-
Sample Preparation:
-
Dissolve 10-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved.
-
Filter the solution into a clean, high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal. For D₂O, shimming on the residual HDO peak is often effective.
-
Tune and match the 13C and 1H channels of the probe.
-
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: zgpg30 or zgdc30 (Bruker) or equivalent (proton-decoupled 13C experiment with a 30° pulse).
-
Number of Scans (NS): Start with 128 or 256. Increase as needed for S/N.
-
Receiver Gain (RG): Set automatically by the spectrometer (rga command).
-
Spectral Width (SW): ~200-250 ppm (to cover the full range of carbon chemical shifts).
-
Acquisition Time (AQ): ~1.0 s.[3]
-
Relaxation Delay (D1): 2.0 s.[3]
-
Pulse Angle (P1): Calibrate the 90° pulse width and use a 30° pulse (e.g., if 90° is 10 µs, 30° is ~3.3 µs).
-
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve S/N.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum. For D₂O, an external reference or the known chemical shift of a standard can be used.
-
Visualizations
Caption: Workflow for acquiring a this compound NMR spectrum.
Caption: Logical troubleshooting flow for low S/N in 13C NMR.
References
- 1. Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid 13 C NMR hyperpolarization delivered from para -hydrogen enables the low concentration detection and quantification of sugars - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03450A [pubs.rsc.org]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. magritek.com [magritek.com]
- 6. Absence of some signals on 1H and 13C spectra of polyaromatic carboximidate - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugars - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting Low L-Galactose-13C-1 Incorporation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation of L-Galactose-13C-1 in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: Is L-Galactose metabolized by mammalian cells?
A1: In general, mammalian cells do not have a known metabolic pathway for L-Galactose. The primary galactose metabolic pathway in mammals is the Leloir pathway, which is specific for D-Galactose. While some microorganisms and plants can metabolize L-Galactose, significant incorporation into the central carbon metabolism of mammalian cells is not expected. Some cancer cells have shown the ability to take up L-glucose, a similar L-sugar, but its subsequent metabolism is not well understood.[1][2]
Q2: What is the expected level of this compound incorporation in mammalian cells?
A2: The expected incorporation of this compound into downstream metabolites in mammalian cells is very low to non-existent. Any observed signal should be carefully scrutinized to rule out background noise, natural 13C abundance, or contamination.
Q3: Could the L-fucose salvage pathway metabolize this compound?
A3: The salvage pathway for L-fucose allows for the utilization of free L-fucose.[1][3][4][5][6][7][8] While structurally similar to L-Galactose, the enzymes in this pathway are generally specific for L-fucose. The substrate specificity of the key enzymes, fucokinase and GDP-fucose pyrophosphorylase, for L-Galactose is not well-established and is likely to be very low, if present at all.
Troubleshooting Guide for Low Incorporation
If you are observing lower-than-expected or no incorporation of this compound, follow this troubleshooting guide.
Step 1: Verify Experimental System and Expectations
Question: Is my experimental system expected to metabolize L-Galactose?
Answer: As mentioned in the FAQs, most mammalian cell lines will not metabolize L-Galactose. Your first step is to confirm whether your specific cell line or organism has a known or predicted pathway for L-Galactose metabolism.
-
Action: Review the literature for evidence of L-Galactose metabolism in your specific experimental model. Unless you are working with specific plant cells or microorganisms known to utilize L-Galactose, the expectation should be minimal to no incorporation.[9][10][11][12][13]
Step 2: Assess Data Quality and Background Noise
Question: How can I be sure that the low signal I'm seeing is real and not just background noise or natural 13C abundance?
Answer: Mass spectrometry data will always have a low level of background noise. Furthermore, carbon has a naturally occurring stable isotope, 13C, with an abundance of approximately 1.1%. This means that even in an unlabeled sample, you will detect a small M+1 peak for any carbon-containing metabolite. For a metabolite with multiple carbons, the probability of having one or more 13C atoms increases.
-
Action 1: Analyze an unlabeled control sample. This is the most critical step. Run a sample that has not been treated with this compound through your entire experimental and analytical workflow. The signal intensity and pattern in this control will establish your baseline for background noise and natural 13C abundance.
-
Action 2: Correct for natural 13C abundance. Use established algorithms or software to correct your raw mass spectrometry data for the contribution of naturally occurring 13C.[3][14][15][16] This will help you to more accurately determine the true level of incorporation from your labeled tracer.
Table 1: Natural Isotope Abundance of Carbon
| Isotope | Natural Abundance (%) |
| 12C | ~98.9% |
| 13C | ~1.1% |
Step 3: Evaluate Experimental Protocol
Question: Could a flaw in my experimental protocol be the cause of low incorporation?
Answer: Even if some level of incorporation is expected, experimental factors can significantly impact the outcome.
-
Action 1: Verify the integrity of your this compound. Confirm the chemical identity, purity, and isotopic enrichment of your tracer using appropriate analytical methods.
-
Action 2: Optimize labeling time. Ensure that the incubation time with the labeled substrate is sufficient for uptake and metabolism to occur. For unknown pathways, a time-course experiment is recommended.
-
Action 3: Check for competing unlabeled sources. The presence of unlabeled sugars in your culture medium (e.g., glucose, D-galactose) will dilute the labeled pool and reduce the incorporation of this compound. Consider using a medium with no other sugar sources if your experimental design allows.
-
Action 4: Assess cell health and viability. Ensure that the concentration of this compound used is not toxic to your cells. Perform a dose-response experiment and assess cell viability (e.g., using a trypan blue exclusion assay).
Step 4: Perform a Positive Control Experiment
Question: How can I confirm that my experimental setup is capable of detecting sugar incorporation?
Answer: A positive control experiment using a readily metabolized labeled sugar will validate your experimental workflow, from cell culture and labeling to sample preparation and data analysis.
-
Action: Conduct a parallel experiment using D-Galactose-13C-1 or D-Glucose-13C-6. These sugars are actively transported and metabolized by mammalian cells, and you should observe significant incorporation into downstream metabolites like glycolytic intermediates, TCA cycle intermediates, and amino acids. Successful incorporation of the positive control will give you confidence that any low incorporation observed with this compound is due to biological limitations rather than technical issues.
Experimental Protocols
Protocol 1: Control Experiment for this compound Incorporation
Objective: To determine the baseline level of this compound incorporation in a given cell line and to validate the experimental workflow with a positive control.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
This compound (isotopic purity >99%)
-
D-Glucose-13C-6 (isotopic purity >99%) as a positive control
-
Unlabeled L-Galactose and D-Glucose
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
LC-MS/MS or GC-MS system
Methodology:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare three types of labeling media:
-
Unlabeled Control: Basal medium supplemented with dialyzed FBS and unlabeled L-Galactose at the same concentration as the labeled experiment.
-
This compound Labeling: Basal medium supplemented with dialyzed FBS and this compound.
-
Positive Control: Basal medium supplemented with dialyzed FBS and D-Glucose-13C-6.
-
-
Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add the respective labeling media to the cells.
-
Incubate the cells for a defined period (e.g., 4, 8, or 24 hours). A time-course experiment is recommended.
-
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape them.
-
Collect the cell suspension and perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar and non-polar metabolites.
-
-
Sample Analysis:
-
Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform.
-
Analyze the samples by LC-MS/MS or GC-MS to determine the isotopic enrichment in key downstream metabolites.
-
-
Data Analysis:
-
Compare the mass isotopologue distributions (MIDs) of metabolites from the this compound labeled samples to the unlabeled control.
-
Correct for natural 13C abundance.
-
Analyze the MIDs from the D-Glucose-13C-6 positive control to confirm that the experimental workflow can detect significant isotope incorporation.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound incorporation.
Metabolic Pathway Comparison: D-Galactose vs. L-Galactose
Caption: Comparison of D-Galactose and L-Galactose metabolic pathways.
References
- 1. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Glucose: Another Path to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense suppression of l-galactose dehydrogenase in Arabidopsis thaliana provides evidence for its role in ascorbate synthesis and reveals light modulated l-galactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 7. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells | PLOS One [journals.plos.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Galactose Metabolism Plays a Crucial Role in Biofilm Formation by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Further Elucidation of Galactose Utilization in Lactococcus lactis MG1363 [frontiersin.org]
- 14. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 16. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry [mdpi.com]
Technical Support Center: L-Galactose-¹³C-1 & Isotopic Scrambling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize isotopic scrambling when using L-Galactose-¹³C-1 in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with L-Galactose-¹³C-1?
A1: Isotopic scrambling refers to the redistribution of the ¹³C label from its original position (C-1 of L-Galactose) to other positions within the molecule or to other metabolites. This occurs as the labeled galactose is metabolized and enters central carbon pathways. The ¹³C atom can be shuffled through reversible reactions or cycles, leading to a dilution of the specific isotopic enrichment at the intended position and complicating data interpretation. For instance, if the goal is to trace the direct incorporation of the galactose backbone into a specific biosynthetic pathway, scrambling can obscure the true metabolic flux.
Q2: Where in the metabolic network is scrambling of the ¹³C label from L-Galactose-¹³C-1 most likely to occur?
A2: The primary route for L-galactose metabolism is the Leloir pathway, which converts it to glucose-1-phosphate. Once converted, the ¹³C label enters the glucose pool and is susceptible to scrambling in several key metabolic hubs:
-
Glycolysis: Reversible reactions in glycolysis can shuffle the label.
-
Pentose Phosphate Pathway (PPP): The non-oxidative branch of the PPP contains a series of reversible reactions involving transketolase and transaldolase that are notorious for extensively scrambling carbon positions.[1][2][3]
-
TCA Cycle (Krebs Cycle): The cyclical nature of the TCA cycle can lead to the redistribution of the ¹³C label among the cycle's intermediates.[4][5][6]
Q3: Can the choice of experimental model (e.g., cell type, organism) influence the extent of isotopic scrambling?
A3: Yes, the metabolic phenotype of the chosen model system can significantly impact the degree of isotopic scrambling. Cells with high flux through the pentose phosphate pathway or a highly active TCA cycle will likely exhibit more extensive scrambling. It is crucial to understand the primary metabolic pathways active in your specific experimental model to anticipate and mitigate potential scrambling.
Troubleshooting Guides
Issue 1: High Degree of Isotopic Scrambling Observed in Downstream Metabolites
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Long incubation times: Extended exposure to the labeled substrate allows for more rounds of metabolic cycles, increasing the probability of scrambling. | Optimize incubation time: Perform a time-course experiment to determine the shortest incubation time that provides sufficient labeling for detection without excessive scrambling. |
| High metabolic flux through scrambling pathways (PPP, TCA cycle): Active central carbon metabolism will naturally lead to more rapid label redistribution. | Modulate metabolic activity: If experimentally feasible, consider using metabolic inhibitors to reduce flux through specific pathways. For example, using a lower glucose concentration in the media may reduce overall glycolytic flux. |
| Post-harvest metabolic activity: Enzymes can remain active after cell harvesting, leading to scrambling during sample processing. | Implement rapid quenching: Immediately stop all enzymatic reactions by quenching the cells in a cold solvent, such as 60% methanol at -40°C or colder.[7][8][9] |
Issue 2: Inconsistent Labeling Patterns Between Replicates
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variable cell culture conditions: Differences in cell density, growth phase, or media composition can alter metabolic states and thus scrambling patterns. | Standardize cell culture protocols: Ensure all replicates are seeded at the same density, harvested at the same growth phase, and cultured in identical media. |
| Inconsistent sample processing: Variations in the time between harvesting, quenching, and extraction can introduce variability. | Standardize sample handling: Use a consistent and rapid workflow for all samples. Automate steps where possible to minimize human error. |
| Metabolite degradation: Some metabolites are unstable and can degrade during extraction and storage, altering their isotopic profile. | Optimize extraction and storage: Use extraction methods known to preserve the metabolites of interest and store extracts at -80°C until analysis. |
Experimental Protocols
Protocol 1: Minimized Isotopic Scrambling Labeling Experiment
This protocol is designed to minimize isotopic scrambling by optimizing incubation time and ensuring rapid metabolic inactivation.
Materials:
-
L-Galactose-¹³C-1
-
Cell culture medium (consider low glucose formulation if applicable)
-
Quenching solution: 60% Methanol in water, pre-chilled to -40°C or colder
-
Extraction solvent: 80% Methanol in water, pre-chilled to -80°C
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Culture: Culture cells to the desired confluency or density. Ensure consistent conditions across all samples.
-
Labeling: Replace the culture medium with fresh medium containing L-Galactose-¹³C-1 at the desired concentration.
-
Incubation: Incubate the cells for the optimized, minimal duration required to achieve sufficient labeling.
-
Harvesting (Adherent Cells):
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add the pre-chilled quenching solution to the culture dish.
-
-
Harvesting (Suspension Cells):
-
Rapidly pellet the cells by centrifugation at a low temperature.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in the pre-chilled quenching solution.
-
-
Metabolite Extraction:
-
Centrifuge the quenched cell suspension at a low temperature.
-
Discard the supernatant.
-
Add the pre-chilled extraction solvent to the cell pellet.
-
Lyse the cells by freeze-thawing or sonication on ice.
-
Centrifuge to pellet cell debris.
-
-
Sample Analysis: Collect the supernatant containing the extracted metabolites for analysis by mass spectrometry or NMR.
Visualizations
Metabolic Fate of L-Galactose-¹³C-1 and Potential Scrambling Pathways
Caption: Metabolic fate of L-Galactose-¹³C-1 and points of entry into scrambling pathways.
Experimental Workflow to Minimize Isotopic Scrambling
Caption: Recommended experimental workflow for minimizing isotopic scrambling.
Logical Relationship of Scrambling Factors
Caption: Key factors influencing isotopic scrambling and their mitigation strategies.
References
- 1. Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. bayes.wustl.edu [bayes.wustl.edu]
- 5. geneonline.com [geneonline.com]
- 6. google.com [google.com]
- 7. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Data Analysis for Galactose-13C-1 Tracer Experiments
Welcome to the technical support center for L-Galactose-13C-1 tracer experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on experimental design, data analysis, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic fate of L-Galactose in mammalian cells?
Current scientific literature primarily details the metabolism of D-galactose, the common stereoisomer of galactose found in nature. D-galactose is metabolized through the well-established Leloir pathway. There is limited evidence to suggest that L-galactose is significantly metabolized by mammalian cells. Therefore, this compound is generally not considered a suitable tracer for studying metabolic pathways in mammalian systems.
Q2: What is the Leloir Pathway for D-Galactose metabolism?
The Leloir pathway is the primary route for D-galactose metabolism in mammals. It involves the conversion of galactose into glucose-6-phosphate, which can then enter glycolysis. The key enzymes in this pathway are:
-
Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.
-
Galactose-1-phosphate uridyltransferase (GALT): Converts galactose-1-phosphate to UDP-galactose.
-
UDP-galactose-4'-epimerase (GALE): Converts UDP-galactose to UDP-glucose.
Q3: Why is D-Galactose-13C-1 a more appropriate tracer than this compound?
D-Galactose-13C-1 is a suitable tracer because D-galactose is actively metabolized by mammalian cells. The 13C label from D-Galactose-13C-1 will be incorporated into downstream metabolites of the Leloir pathway and central carbon metabolism, allowing for the tracing of these pathways. Since L-galactose is not readily metabolized, this compound would likely remain largely unincorporated, providing little to no information about metabolic fluxes.
Q4: What are the key considerations when designing a D-Galactose-13C-1 tracer experiment?
-
Choice of Isotope Position: The position of the 13C label (e.g., [1-13C]D-galactose vs. [U-13C]D-galactose) will determine which atoms in downstream metabolites become labeled and is critical for calculating specific pathway fluxes.
-
Tracer Concentration: The concentration of the tracer should be high enough to be detected above the natural abundance of 13C but not so high as to perturb the normal metabolic state of the cells.
-
Labeling Time: The duration of labeling should be sufficient to achieve a steady-state labeling of the metabolites of interest. This will vary depending on the cell type and the specific pathway being investigated.
-
Control Groups: Appropriate controls, such as unlabeled galactose and no-cell controls, are essential for accurate data interpretation.
Q5: How is the enrichment of 13C in metabolites quantified?
The most common techniques for quantifying 13C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for separating and identifying labeled metabolites and determining their mass isotopomer distributions.
Troubleshooting Guides
This section addresses common issues encountered during D-Galactose-13C-1 tracer experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no 13C enrichment in downstream metabolites | 1. Inefficient uptake of D-galactose by the cells. 2. Low activity of the Leloir pathway enzymes. 3. Insufficient labeling time. 4. Incorrect tracer concentration. | 1. Verify galactose transporter expression in your cell model. 2. Check the expression and activity of GALK, GALT, and GALE. 3. Perform a time-course experiment to determine the optimal labeling duration. 4. Titrate the tracer concentration to find the optimal level. |
| High background noise in Mass Spectrometry data | 1. Contamination of samples during extraction. 2. Contamination from the LC or GC system. 3. Poor ionization efficiency. | 1. Use high-purity solvents and reagents for metabolite extraction. Include procedural blanks to identify sources of contamination. 2. Clean the injection port, column, and ion source of the mass spectrometer. 3. Optimize the ion source parameters (e.g., temperature, gas flow rates). |
| Inconsistent or variable labeling between replicates | 1. Inconsistent cell seeding density. 2. Variations in cell culture conditions (e.g., media volume, temperature, CO2). 3. Inconsistent timing of tracer addition or sample quenching. | 1. Ensure accurate and consistent cell counting and seeding. 2. Maintain strict control over all cell culture parameters. 3. Use a standardized and precise protocol for all experimental steps. |
| Difficulty in identifying labeled metabolites | 1. Low abundance of the metabolite. 2. Co-elution with other compounds in the chromatography. 3. Lack of appropriate analytical standards. | 1. Increase the amount of starting material (cells or tissue). 2. Optimize the chromatographic method to improve separation. 3. Use commercially available 13C-labeled standards to confirm the identity and retention time of your metabolites of interest. |
Experimental Protocols
Protocol: D-Galactose-13C-1 Labeling in Cultured Mammalian Cells
This protocol provides a general workflow for a D-Galactose-13C-1 tracer experiment in adherent mammalian cells.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
D-Galactose-free culture medium
-
[1-13C]D-galactose or [U-13C]D-galactose
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, chilled to -80°C
-
Liquid nitrogen
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Media Exchange: Once cells are attached and growing, aspirate the complete medium and wash the cells twice with pre-warmed D-galactose-free medium.
-
Labeling: Add pre-warmed D-galactose-free medium supplemented with the desired concentration of D-Galactose-13C-1 to the cells.
-
Incubation: Incubate the cells for the predetermined labeling time (e.g., 4, 8, 12, or 24 hours) under standard culture conditions.
-
Quenching and Metabolite Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Place the plate on dry ice for 10 minutes to flash-freeze the cells and quench metabolism.
-
Thaw the plate on ice and scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled centrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
Data Presentation: Example Data Tables
The following tables provide examples of how to present quantitative data from a D-Galactose-13C-1 tracer experiment. The data shown here is illustrative and will vary depending on the specific experimental conditions.
Table 1: Fractional Enrichment of Key Metabolites after [U-13C]D-Galactose Labeling
| Metabolite | Fractional Enrichment (%) at 8 hours | Fractional Enrichment (%) at 24 hours |
| Galactose-1-Phosphate | 95.2 ± 2.1 | 98.5 ± 1.5 |
| UDP-Galactose | 88.7 ± 3.4 | 96.1 ± 2.0 |
| Glucose-6-Phosphate | 65.3 ± 4.5 | 85.2 ± 3.1 |
| Fructose-6-Phosphate | 64.9 ± 4.8 | 84.9 ± 3.3 |
| Citrate | 20.1 ± 2.9 | 45.6 ± 4.2 |
| Glutamate | 15.8 ± 2.5 | 38.2 ± 3.9 |
Table 2: Mass Isotopologue Distribution of Citrate after 24 hours of [1-13C]D-Galactose Labeling
| Mass Isotopologue | Relative Abundance (%) |
| M+0 | 54.4 ± 4.2 |
| M+1 | 25.7 ± 3.1 |
| M+2 | 12.3 ± 2.5 |
| M+3 | 5.1 ± 1.8 |
| M+4 | 1.9 ± 0.9 |
| M+5 | 0.5 ± 0.3 |
| M+6 | 0.1 ± 0.1 |
Technical Support Center: L-Galactose-¹³C-1 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of L-Galactose-¹³C-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my L-Galactose-¹³C-1 analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, L-Galactose-¹³C-1. These components can include salts, proteins, lipids, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of L-Galactose-¹³C-1 in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[4]
Q2: How can I determine if matrix effects are impacting my results?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative method involves comparing the signal response of L-Galactose-¹³C-1 in a pure solvent to the response of L-Galactose-¹³C-1 spiked into a blank matrix sample (a sample that does not contain the analyte) after extraction.[5][6][7] A significant difference in signal intensity indicates the presence of matrix effects.[6]
-
Post-Column Infusion Method: This is a qualitative method where a constant flow of L-Galactose-¹³C-1 solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected.[4][5] Any fluctuation in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.[4][5]
Q3: What are the most common strategies to mitigate matrix effects?
A3: Strategies to address matrix effects can be grouped into three main categories:
-
Sample Preparation: The goal is to remove interfering components from the sample before analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] Sample dilution can also be a simple and effective way to reduce the concentration of interfering matrix components.[2][4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate L-Galactose-¹³C-1 from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.[2]
-
Correction using Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[8][9][10] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the analyte signal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility of L-Galactose-¹³C-1 signal in replicate injections of the same sample. | Inconsistent matrix effects between injections. Buildup of matrix components on the column or in the ion source. | 1. Optimize Sample Cleanup: Implement or improve a sample preparation method like SPE or LLE to remove more interfering compounds.[7] 2. Use a Stable Isotope-Labeled Internal Standard: L-Galactose-¹³C₆ or another suitable labeled galactose analog that co-elutes is highly recommended to compensate for signal variability.[8] 3. Implement Column Washing: Include a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components. |
| Lower than expected sensitivity for L-Galactose-¹³C-1 in biological samples compared to standards in pure solvent. | Ion suppression due to co-eluting matrix components, such as phospholipids from plasma or serum. | 1. Phospholipid Removal: Use specialized sample preparation products designed to remove phospholipids. 2. Chromatographic Optimization: Modify the LC gradient to better separate L-Galactose-¹³C-1 from the region where phospholipids typically elute. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to your samples to mimic the matrix effects.[2] |
| Inconsistent quantification results across different sample batches or patient samples. | Variability in the matrix composition between different samples.[8] | 1. Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for inter-sample matrix variability as the internal standard experiences the same matrix effects as the analyte in each individual sample.[8][10] 2. Standard Addition: For a few critical samples where a blank matrix is unavailable, the standard addition method can be used for accurate quantification, although it is more time-consuming.[5][11] |
| Peak shape for L-Galactose-¹³C-1 is distorted (e.g., fronting, tailing, or splitting) in sample matrix but not in pure solvent. | Co-eluting matrix components are interfering with the chromatography.[12] | 1. Improve Chromatographic Resolution: Test different LC columns (e.g., HILIC for polar compounds like galactose) or adjust the mobile phase to improve separation from the interfering peaks. 2. Enhance Sample Cleanup: A more rigorous sample preparation method may be needed to remove the specific interfering compounds.[7] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample known to not contain L-Galactose-¹³C-1 using your established sample preparation protocol.
-
Prepare Spiked Samples:
-
Set A (Matrix): Spike the blank matrix extract with a known concentration of L-Galactose-¹³C-1.
-
Set B (Solvent): Prepare a solution with the same concentration of L-Galactose-¹³C-1 in the final reconstitution solvent.
-
-
Analyze Samples: Inject and analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or hydrophilic interaction chromatography phase) with the recommended solvents (typically methanol followed by water).
-
Load the Sample: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove unretained and weakly retained interfering compounds.
-
Elute the Analyte: Elute the L-Galactose-¹³C-1 with a stronger solvent.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizing Workflows
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Principle of matrix effect correction using a SIL-IS.
References
- 1. nebiolab.com [nebiolab.com]
- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
Validation & Comparative
L-Galactose-13C-1: A Comparative Guide for Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways. This guide provides a comprehensive comparison of L-Galactose-13C-1 with other commonly used tracers, supported by experimental data and detailed protocols to aid in experimental design and execution.
Introduction to this compound
This compound is a stable isotope-labeled form of L-galactose, a monosaccharide that plays a role in various biological processes, including glycoprotein and glycolipid synthesis. The incorporation of a carbon-13 isotope at the C-1 position allows for the tracing of galactose metabolism in cells and whole organisms without the safety concerns associated with radioactive isotopes. This makes it a valuable tool in metabolic research, particularly in studies of galactosemia, glycobiology, and as a tracer in drug development.[1][2]
Comparison with Alternative Tracers
The most common alternative to this compound in metabolic studies is 13C-labeled glucose. The choice between these tracers depends on the specific metabolic pathway under investigation.
Performance in Tracking Exogenous Carbohydrate Oxidation
A direct comparison of the oxidation rates of orally ingested 13C-labeled glucose, fructose, and galactose during exercise in human subjects revealed significant differences in their metabolic fates.
| Tracer (100g oral dose) | Total Amount Oxidized (120 min) | Peak Oxidation Rate ( g/min ) | Time to Peak Oxidation (min) |
| 13C-Glucose | 40.5 ± 3.4 g | 0.8 ± 0.1 | 90 - 120 |
| 13C-Fructose | 38.8 ± 2.6 g | 0.7 ± 0.1 | 90 - 120 |
| 13C-Galactose | 23.7 ± 3.5 g | 0.4 ± 0.1 | 75 - 105 |
Key Findings:
-
The total amount of exogenous galactose oxidized was significantly lower than that of glucose and fructose.
-
The peak oxidation rate of galactose was approximately half that of glucose.
-
These findings suggest that a significant portion of ingested galactose is likely taken up by the liver for conversion to glucose and glycogen, making it a less direct energy source during exercise compared to glucose.
Application in Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of intracellular metabolic reactions. While 13C-glucose is the most common tracer for central carbon metabolism, this compound can provide specific insights into pathways involving galactose metabolism, such as the Leloir pathway for galactose conversion to glucose-1-phosphate and the pathways for glycoprotein and glycolipid synthesis.
Considerations for Tracer Selection in MFA:
-
13C-Glucose (e.g., [1,2-13C2]glucose, [U-13C6]glucose): Provides comprehensive labeling of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. Different labeling patterns of glucose can be used to resolve specific fluxes with higher precision. For instance, [1,2-13C2]glucose is particularly effective for determining the flux through the PPP.
-
This compound: Specifically traces the entry of galactose into cellular metabolism. This is crucial for studying:
-
Galactosemia: A genetic disorder affecting galactose metabolism. Tracing with 13C-galactose allows for the quantification of residual metabolic capacity and the evaluation of therapeutic interventions.
-
Glycobiology: Understanding the synthesis of glycoproteins and glycolipids, where galactose is a key building block.
-
Hepatic Metabolism: Investigating the role of the liver in galactose uptake, conversion, and release as glucose.
-
Experimental Protocols
Protocol 1: Analysis of Exogenous Carbohydrate Oxidation using 13C Breath Test
This protocol outlines the general procedure for a 13C breath test to compare the oxidation of different 13C-labeled carbohydrates.
Materials:
-
13C-labeled substrate (e.g., this compound, D-Glucose-13C-1)
-
Breath collection bags or tubes
-
Isotope-Ratio Mass Spectrometer (IRMS)
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject after an overnight fast.
-
Substrate Ingestion: The subject ingests a standardized dose of the 13C-labeled substrate dissolved in water.
-
Serial Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using IRMS.
-
Data Calculation: Calculate the rate of exogenous carbohydrate oxidation based on the enrichment of 13CO2 in the breath, taking into account the total CO2 production measured by indirect calorimetry.
Workflow for 13C Breath Test
Caption: Workflow of a 13C breath test experiment.
Protocol 2: Metabolic Flux Analysis using this compound and GC-MS
This protocol provides a general workflow for a cell-based metabolic flux analysis experiment using this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium containing this compound as the tracer for a duration sufficient to achieve isotopic steady-state.
-
Metabolite Extraction:
-
Quench metabolism rapidly by adding cold methanol.
-
Scrape cells and extract metabolites using a methanol/chloroform/water mixture.
-
Separate the polar (containing sugar phosphates) and non-polar phases by centrifugation.
-
-
Sample Derivatization:
-
Dry the polar phase under nitrogen.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using MTBSTFA to form silyl derivatives).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the metabolites on a GC column.
-
Detect the mass isotopomer distributions of key metabolites (e.g., galactose-1-phosphate, UDP-galactose, and downstream metabolites) using the mass spectrometer.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Use a metabolic network model and software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.
-
Metabolic Flux Analysis Workflow
Caption: General workflow for 13C-Metabolic Flux Analysis.
Signaling and Metabolic Pathways
The Leloir Pathway for Galactose Metabolism
This compound enters cellular metabolism primarily through the Leloir pathway, which converts galactose to glucose-1-phosphate. This pathway is central to understanding the metabolic fate of galactose.
Caption: The Leloir pathway for galactose metabolism.
Conclusion
This compound is a specialized isotopic tracer with unique advantages for studying specific areas of metabolism, particularly those involving galactose uptake and conversion, as well as the synthesis of complex carbohydrates. While 13C-glucose remains the workhorse for broad analysis of central carbon metabolism, this compound provides a targeted approach to answer specific biological questions that cannot be addressed with glucose tracers alone. The choice between these tracers should be guided by the specific research question, with the understanding that they provide complementary, rather than mutually exclusive, information about cellular metabolism. The provided protocols and diagrams serve as a starting point for researchers to design and implement robust metabolic studies using this compound.
References
- 1. Radioautographic comparison of the uptake of galactose-H and glucose-H3 in the golgi region of various cells secreting glycoproteins or mucopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling: Benchmarking ¹³C-Galactose Against Deuterated Galactose for Advanced Research
In the landscape of metabolic research, drug development, and cellular physiology, stable isotope labeling is an indispensable tool for tracing the fate of molecules through complex biological systems. Among the most utilized isotopes for studying carbohydrate metabolism are Carbon-13 (¹³C) and Deuterium (²H or D). This guide provides an objective comparison of ¹³C-labeled galactose (specifically, D-Galactose-¹³C-1, as it is the biologically prevalent enantiomer) and deuterated D-galactose, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances, supported by experimental principles and data.
The choice between ¹³C and deuterium labeling is not trivial; it fundamentally influences the experimental design, the analytical techniques employed, and the interpretation of the results. This guide will delve into the key differences in their application, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two primary analytical platforms for metabolic flux analysis.
Core Performance Comparison: ¹³C-Galactose vs. Deuterated Galactose
The selection of an isotopic tracer hinges on its intended application and the analytical method available. The following table summarizes the key characteristics and performance metrics of ¹³C-galactose and deuterated galactose.
| Feature | ¹³C-Galactose (e.g., D-Galactose-¹³C-1) | Deuterated Galactose (e.g., D-Galactose-d7) |
| Primary Analytical Techniques | NMR Spectroscopy, Mass Spectrometry (GC-MS, LC-MS) | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy (²H NMR) |
| Mass Shift | +1 Da per ¹³C atom | +1 Da per ²H atom |
| NMR Spectroscopy Performance | High. Wide chemical shift range (~200 ppm) provides excellent spectral resolution and less peak overlap.[1][2] | Moderate. Can be observed by ²H NMR, but this is a less common and less sensitive technique than ¹H or ¹³C NMR. |
| Mass Spectrometry Performance | High. Stable label, co-elutes with unlabeled analyte, ideal for isotope dilution MS. Minimal isotopic effect on fragmentation.[3] | High. Provides clear mass shift for tracking. However, can exhibit different chromatographic retention times than the unlabeled analyte.[4][5] |
| Kinetic Isotope Effect (KIE) | Negligible. The mass difference between ¹²C and ¹³C is small, resulting in minimal impact on enzymatic reaction rates. | Significant. The C-D bond is stronger than the C-H bond, which can lead to a considerable slowing of reactions where C-H bond cleavage is the rate-limiting step.[6][7][8] |
| Cost | Generally higher | Generally lower |
| Primary Application | Metabolic Flux Analysis (MFA), structural elucidation of metabolites, quantitative proteomics. | Metabolic tracing, pharmacokinetic studies (especially for assessing drug metabolism), quantitative proteomics. |
| Key Advantage | Minimal perturbation of biological systems; excellent for NMR-based studies. | Cost-effective for large-scale studies; significant KIE can be used to probe reaction mechanisms. |
| Key Disadvantage | Higher cost; lower intrinsic sensitivity in NMR compared to ¹H.[1] | Potential for altered metabolism due to KIE; chromatographic separation from unlabeled analyte can complicate quantification.[4][5] |
In-Depth Application Analysis
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis is a powerful technique to quantify the rates of metabolic reactions within a cell. The choice of isotope is critical for the accuracy of the flux map.
-
¹³C-Galactose in MFA: ¹³C is often considered the "gold standard" for MFA.[9] When a ¹³C-labeled substrate like galactose is introduced to a biological system, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites using MS or the splitting patterns in NMR, the relative contributions of different metabolic pathways can be determined.[9][10] The negligible KIE of ¹³C ensures that the measured fluxes accurately reflect the native state of the cell.
-
Deuterated Galactose in MFA: Deuterium labeling can also be used for flux analysis.[11][12] However, the significant KIE must be accounted for in the metabolic models, as it can alter the very fluxes being measured. This can complicate the interpretation of the results. On the other hand, the KIE can be intentionally exploited to probe the rate-limiting steps of enzymatic reactions.[6][8]
NMR Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for identifying and quantifying metabolites.
-
¹³C-Galactose in NMR: ¹³C NMR offers a significant advantage due to its large chemical shift range, which minimizes the signal overlap that often plagues ¹H NMR spectra of complex biological samples.[1][2] This leads to more accurate metabolite identification and quantification. While direct ¹³C NMR has lower sensitivity than ¹H NMR, techniques like indirect ¹H-[¹³C] detection can enhance sensitivity.[13][14]
-
Deuterated Galactose in NMR: Deuterium is not typically observed directly in routine NMR experiments. While ²H NMR is possible, it is a specialized technique with lower sensitivity. The primary use of deuteration in NMR is to simplify ¹H spectra by replacing protons with deuterons, which are not observed in ¹H NMR.
Mass Spectrometry
Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopically labeled molecules.
-
¹³C-Galactose in MS: In MS-based metabolomics, ¹³C-labeled compounds serve as excellent internal standards for quantification. Because the physicochemical properties of ¹³C-labeled molecules are nearly identical to their unlabeled counterparts, they co-elute during chromatographic separation.[4] This allows for accurate correction of matrix effects and ionization suppression.
-
Deuterated Galactose in MS: Deuterated compounds are also widely used as internal standards. However, the difference in bond strength between C-H and C-D can sometimes lead to a slight difference in chromatographic retention times, causing the deuterated standard to separate from the native analyte.[4][5] This can introduce inaccuracies in quantification if not properly addressed.
Experimental Protocols and Workflows
General Workflow for Stable Isotope Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment, applicable to both ¹³C and deuterated galactose.
References
- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effects as probes of the mechanism of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Multipulse <sup>1</sup>H and <sup>13</sup>C NMR for Measuring <i>In Vivo</i> Rates of Metabolism - ProQuest [proquest.com]
- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Enrichment Analysis of L-Galactose-13C-1: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer and analytical methodology is paramount to achieving accurate and insightful results. L-Galactose-13C-1 offers a unique tool to probe specific metabolic pathways that may be altered in disease states, particularly in cancer metabolism. This guide provides an objective comparison of the analytical techniques used for isotopic enrichment analysis of this compound, supported by experimental data and detailed protocols.
Metabolic Pathways of Galactose: D- vs. L-Isomers
The metabolic fate of galactose is highly dependent on its stereoisomer. While D-galactose is the predominantly metabolized form in mammals, L-galactose plays a key role in the biosynthesis of ascorbate (Vitamin C) in plants and some lower animals.
D-Galactose Metabolism (The Leloir Pathway)
In mammalian cells, D-galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, a key intermediate in glycolysis.[1][2][3] This pathway is crucial for utilizing galactose from dietary sources like lactose for energy production.[3]
L-Galactose Metabolism and Ascorbate Biosynthesis
In plants, L-galactose is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C).[4][5][6][7] While most mammals synthesize ascorbate from D-glucuronic acid, the L-galactose pathway is relevant in the study of non-canonical metabolic routes, particularly in cancer cells which exhibit altered metabolic phenotypes.[8][9][10][11][12] this compound can be used to trace the activity of this or similar pathways in mammalian systems.
Isotopic Enrichment Analysis: A General Workflow
The analysis of this compound enrichment in biological samples generally follows a standardized workflow, from sample preparation to data analysis. The choice of analytical technique will dictate the specific steps within this workflow.
Comparison of Analytical Techniques
The three primary analytical techniques for isotopic enrichment analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, sample preparation, and the information provided.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Very High | Low |
| Sample Preparation | Requires derivatization to increase volatility.[13][14][15][16] | Minimal sample preparation required.[17] | Minimal sample preparation, non-destructive.[18] |
| Throughput | High | High | Low |
| Resolution | Good for separating volatile compounds. | Excellent for a wide range of polar and non-polar compounds. | Excellent for structural elucidation and positional isotope analysis. |
| Quantitative Accuracy | Good, requires stable isotope-labeled internal standards. | Excellent, considered the gold standard for quantification with isotope dilution.[19] | Good, can be used for absolute quantification. |
| Information Provided | Mass-to-charge ratio of fragments, allowing for identification and isotopic enrichment. | Mass-to-charge ratio of the intact molecule and its fragments. | Detailed structural information and positional isotope labeling.[20][21] |
| Instrumentation Cost | Moderate | High | Very High |
Table 1: Comparison of Analytical Techniques for Isotopic Enrichment Analysis.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) for Galactose | 1.0439 mg/100 g (as reported for GC-FID)[22] | ~femt_omoles to att_omoles (with derivatization)[23] |
| Precision (CV%) | <15% (for D-galactose in plasma)[24] | ≤ 7.2% (for various monosaccharides)[23] |
| Linearity Range | 0.1-5 µmol/L (for D-galactose in plasma)[24] | 4 to 6 orders of magnitude[23] |
Table 2: Performance Metrics of GC-MS and LC-MS for Sugar Analysis. (Note: Data is representative for sugar analysis and may vary based on specific instrumentation and experimental conditions).
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are synthesized protocols for each major analytical technique based on established practices for sugar and isotopic tracer analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Extraction:
-
Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
-
Derivatization (Oximation and Silylation):
-
To the dried extract, add 50 µL of O-methylhydroxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 20 minutes to form oximes.[16]
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.[25]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient for optimal separation of sugar isomers.
-
Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution.[13][26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation and Extraction:
-
Follow the same harvesting and extraction procedure as for GC-MS.
-
The dried extract can be reconstituted in the initial mobile phase (e.g., 80% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC system equipped with a hydrophilic interaction chromatography (HILIC) column for good separation of polar sugars.
-
Use a binary solvent system with a gradient of acetonitrile and water with a suitable modifier (e.g., ammonium acetate).
-
Couple the LC to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Operate the mass spectrometer in electrospray ionization (ESI) negative mode.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the different isotopologues of L-galactose and its metabolites.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Follow the same harvesting and extraction procedure as for GC-MS and LC-MS.
-
Lyophilize the polar extract to a dry powder.
-
Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).[18]
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For ¹³C enrichment analysis, direct ¹³C NMR is preferred.[20][21]
-
Use appropriate pulse sequences to suppress the solvent signal and obtain high-quality spectra.
-
The relative integrals of the signals from the ¹³C-labeled and unlabeled positions provide the isotopic enrichment.
-
2D NMR experiments like HSQC and HMBC can be used to confirm assignments and trace the flow of the ¹³C label through metabolic pathways.[18]
-
Alternative Isotopic Tracers
While this compound is valuable for probing specific pathways, other tracers are more commonly used for analyzing central carbon metabolism. The choice of tracer is critical and depends on the specific metabolic pathways of interest.[27][28][29]
-
[1,2-¹³C₂]Glucose: This is an excellent tracer for simultaneously determining the relative fluxes through glycolysis and the pentose phosphate pathway.[27][30][31]
-
[U-¹³C₆]Glucose: Uniformly labeled glucose is used to trace the fate of all six glucose carbons through various metabolic pathways, providing a comprehensive view of glucose metabolism.
-
[U-¹³C₅]Glutamine: This tracer is ideal for investigating the tricarboxylic acid (TCA) cycle and anaplerotic reactions, as glutamine is a major substrate for the TCA cycle in many cancer cells.[27]
The selection of the most appropriate tracer, or a combination of tracers, is essential for a well-designed metabolic flux analysis experiment.[27][32][33]
Conclusion
The isotopic enrichment analysis of this compound provides a powerful tool for researchers in the life sciences and drug development to investigate non-canonical metabolic pathways. The choice between GC-MS, LC-MS, and NMR depends on the specific requirements of the study, including sensitivity, throughput, and the desired level of structural information. While LC-MS/MS often provides the best combination of sensitivity and specificity for quantitative analysis, GC-MS remains a robust and cost-effective option, and NMR offers unparalleled detail for structural and positional isotope analysis. By carefully selecting the appropriate analytical method and isotopic tracer, researchers can gain valuable insights into the metabolic reprogramming that occurs in various disease states, paving the way for the development of novel therapeutic strategies.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Galactose? [synapse.patsnap.com]
- 3. microbenotes.com [microbenotes.com]
- 4. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. viterbischool.usc.edu [viterbischool.usc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling [mdpi.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 15. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 16. mdpi.com [mdpi.com]
- 17. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 22. mdpi.com [mdpi.com]
- 23. escholarship.org [escholarship.org]
- 24. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Galactose-13C-1: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling any chemical substance. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Galactose-13C-1, a stable isotope-labeled sugar used in various research applications.
This compound, while not classified as a hazardous substance, requires adherence to standard laboratory chemical disposal protocols to maintain a safe working environment and comply with regulatory standards.[1] The disposal procedures for this compound are governed by the same principles as its non-labeled counterpart, L-(-)-Galactose. The presence of the stable isotope ¹³C does not alter the chemical's hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side shields, gloves, and a lab coat. In situations where dust may be generated, respiratory protection should be used.[2] Handle the compound in a well-ventilated area.[3][4]
In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5] Ensure the contaminated area is cleaned thoroughly.
Quantitative Data for Disposal
Safety Data Sheets for L-Galactose and its isomers do not specify quantitative limits for disposal, as it is not classified as a hazardous material. Disposal is primarily guided by local, state, and federal regulations for non-hazardous chemical waste.
| Parameter | Value | Source |
| Hazardous Classification | Not a hazardous substance or mixture | [1] |
| Permissible Exposure Limits (PEL) | No OSHA Vacated PELs are listed | [3] |
| Recommended Disposal Method | Licensed disposal company | [5] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix with other chemical waste unless permitted by your institution's hazardous waste management plan.
-
Keep the compound in its original or a clearly labeled, suitable, and closed container.[5]
-
-
Containerization:
-
Ensure the waste container is in good condition and compatible with the chemical.
-
Label the container clearly as "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Waste materials should be disposed of in accordance with Federal, State, and Local environmental control regulations.[5]
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, as required by your laboratory's standard operating procedures.
-
Important Considerations:
-
Do not dispose of this compound down the drain or in regular household garbage.[4][6]
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for L-Galactose-13C-1
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling L-Galactose-13C-1. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining sample integrity.
This compound, a stable isotope-labeled sugar, is not classified as a hazardous substance.[1][2][3] However, as with any chemical, proper handling and disposal are paramount to mitigate any potential risks, such as mild irritation from dust inhalation or contact with skin and eyes.[3][4][5] The following procedures provide a comprehensive framework for the safe utilization of this compound in your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times when the compound is handled outside of a sealed container.
| PPE Category | Item | Standard |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1 Compliant |
| Chemical Splash Goggles | Recommended for splash hazards | |
| Hand Protection | Nitrile Gloves | Standard laboratory grade |
| Body Protection | Laboratory Coat | Full-length |
| Closed-toe Shoes | Required in laboratory areas | |
| Respiratory Protection | Dust Mask or Respirator | Required when dust may be generated |
Operational Protocols: Step-by-Step Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the quality of this compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]
-
Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard information.
Handling and Use:
-
Ventilation: Handle the compound in a well-ventilated area. A fume hood is recommended, especially when weighing or transferring the powder, to minimize dust inhalation.[6]
-
Avoid Dust Formation: Take care to avoid generating dust when handling the solid material.[1]
-
Weighing:
-
Perform weighing operations in an area with minimal air currents.
-
Use a clean, dedicated spatula or weighing tool.
-
Clean any spills immediately by sweeping or vacuuming.[4]
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1][4] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1][4] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
As a non-hazardous substance, this compound can typically be disposed of as general laboratory chemical waste.
Disposal Procedures:
-
Solid Waste:
-
Collect excess solid this compound in a clearly labeled waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste (Solutions):
-
Collect aqueous solutions containing this compound in a designated and labeled waste container.
-
Consult your institution's hazardous waste disposal guidelines for specific instructions on aqueous waste.
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, weigh boats, and other disposable materials in the appropriate laboratory waste stream.
-
-
Container Disposal:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water) before disposal or recycling.
-
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
